Chlorodiisopropylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
InChI |
InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUJBNDAWQLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883814 | |
| Record name | Silane, chlorobis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-29-4 | |
| Record name | Chlorodiisopropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro-di(propan-2-yl)silicon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIISOPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG177547J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chlorodiisopropylsilane, a valuable reagent in organic synthesis, particularly in the formation of silyl (B83357) ethers and other silicon-containing compounds. This document details established synthetic protocols, physical properties, and spectroscopic data essential for its identification and utilization in research and development.
Synthesis of this compound
This compound is primarily synthesized via the Grignard reaction, involving the reaction of a Grignard reagent with a silicon halide. An alternative industrial method involves the direct reaction of elemental silicon with isopropyl chloride.
Grignard Reaction Method
The most common laboratory-scale synthesis involves the reaction of trichlorosilane (B8805176) with isopropylmagnesium chloride.[1] This method allows for a controlled reaction to yield the desired product.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below, based on established patent literature.[1]
Materials:
-
Magnesium turnings
-
2-Chloropropane (B107684) (Isopropyl chloride)
-
Trichlorosilane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Constant-pressure dropping funnel
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, charge the four-neck flask with magnesium turnings and a portion of anhydrous THF.
-
Heat the mixture to 40-65 °C to initiate the reaction.
-
Slowly add a solution of 2-chloropropane in anhydrous THF dropwise while maintaining the temperature between 40-65 °C.
-
After the addition is complete, continue stirring at 40-65 °C for 0.5-3.0 hours to ensure the complete formation of isopropylmagnesium chloride.[1]
-
-
Reaction with Trichlorosilane:
-
Cool the Grignard reagent solution to a temperature between -30 °C and -10 °C.[1]
-
Slowly add a solution of trichlorosilane in anhydrous n-hexane dropwise. This reaction is highly exothermic, and a large amount of white precipitate (magnesium chloride) will form. Careful temperature control is critical.[1]
-
After the addition is complete, allow the reaction mixture to stir for an additional 0.5-3.0 hours.[1]
-
-
Work-up and Purification:
-
Perform suction filtration to remove the precipitated magnesium chloride.
-
Wash the filter cake with n-hexane.
-
Combine the filtrates and concentrate them to remove the majority of the solvent.
-
The crude product is then purified by fractional distillation, collecting the fraction at 110-140 °C to obtain this compound.[1]
-
Quantitative Data for Grignard Synthesis:
| Parameter | Value | Reference |
| Reactants | ||
| Magnesium to 2-Chloropropane Molar Ratio | 1 : 1-2 | [2] |
| Trichlorosilane to Magnesium Molar Ratio | 1 : 2-3 | [2] |
| Reaction Conditions | ||
| Grignard Formation Temperature | 40-65 °C | [1][2] |
| Reaction with Trichlorosilane Temperature | -30 to -10 °C | [1] |
| Solvent | Tetrahydrofuran (THF), n-hexane | [1][2] |
| Product | ||
| Yield | 50-75% | [1][2] |
| Purity | 95.0-99.0% | [2] |
Direct Reaction Method
An alternative synthesis route is the direct reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst.[2][3] This method is more suited for industrial-scale production.
Reaction Scheme:
This process typically yields a mixture of products, including isopropyldichlorosilane and isopropyltrichlorosilane, requiring careful control of reaction conditions to maximize the yield of the desired this compound.[2][3]
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₅ClSi |
| Molecular Weight | 150.72 g/mol |
| Boiling Point | 137 °C |
| 58-60 °C at 50 mmHg | |
| Density | 0.883 g/mL at 25 °C |
| Refractive Index | n20/D 1.429 |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the silicon-hydride proton.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups.
Note: While specific chemical shift values from open literature are limited, spectral data for this compound is available in commercial databases such as SpectraBase.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the Si-H and C-H bonds.
Note: Authentic IR spectra are referenced by chemical suppliers, and data is available in databases like SpectraBase.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions resulting from the loss of isopropyl and chloride groups.
Key m/z Peaks: [4]
-
Top Peak: 79
-
2nd Highest: 106
-
3rd Highest: 107
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
References
- 1. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]
- 2. DSpace at KIST: Synthesis of isopropyldichlorosilane by direct process [pubs.kist.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H14ClSi | CID 6365034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiisopropylsilane (CDIPS) is a versatile organosilane reagent frequently employed in organic synthesis, particularly as a protecting group for alcohols. Its unique steric and electronic properties, conferred by the two isopropyl groups and the reactive silicon-chlorine bond, make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. An in-depth understanding of its physical properties is paramount for its safe handling, effective use in chemical reactions, and the development of robust and scalable synthetic processes. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and essential safety and handling information.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.
| Property | Value | Units | Notes |
| Molecular Formula | C₆H₁₅ClSi | ||
| Molecular Weight | 150.72 | g/mol | |
| Appearance | Colorless liquid | ||
| Density | 0.883 | g/mL at 25 °C | |
| Boiling Point | 58 - 60 | °C | at 50 mmHg |
| 143 | °C | at 760 mmHg (estimated) | |
| Refractive Index (n_D²⁰) | 1.429 | ||
| Flash Point | 38 | °C | (closed cup) |
Solubility Profile
This compound is a nonpolar compound and, as such, exhibits good solubility in a range of common aprotic organic solvents. It is crucial to use anhydrous solvents, as this compound readily reacts with water and other protic solvents.
| Solvent | Solubility |
| Hexane | Soluble |
| Toluene | Soluble |
| Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane | Soluble |
| Acetone (B3395972) | Reacts |
| Ethanol | Reacts |
| Water | Reacts Violently |
Reactivity and Stability
This compound is a reactive compound, primarily due to the polar Si-Cl bond. It is highly sensitive to moisture and will readily hydrolyze in the presence of water to form diisopropylsilanol, which can further condense to form disiloxanes. It will also react with other protic solvents such as alcohols and amines. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be conducted by trained laboratory personnel and take into account the compound's reactive and hazardous nature.
Determination of Boiling Point under Reduced Pressure
Objective: To accurately measure the boiling point of this compound at a reduced pressure.
Apparatus:
-
Schlenk line or vacuum manifold with a pressure gauge (manometer)
-
Heating mantle with a stirrer
-
Round-bottom flask (e.g., 25 mL)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Calibrated thermometer (-10 to 200 °C)
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas.
-
Sample Handling: Under a positive pressure of inert gas, transfer approximately 5-10 mL of this compound into the round-bottom flask. Add a small, inert boiling chip or a magnetic stir bar.
-
System Inerting: Connect the apparatus to the Schlenk line. Evacuate the system and backfill with inert gas three times to ensure an inert atmosphere.
-
Pressure Adjustment: With the inert gas supply closed, slowly open the connection to the vacuum pump. Carefully adjust the pressure to the desired value (e.g., 50 mmHg) using a needle valve or a similar control, monitoring the pressure with the manometer.
-
Heating and Distillation: Begin stirring the liquid and gradually heat the flask using the heating mantle.
-
Boiling Point Measurement: Observe the temperature on the thermometer. The boiling point is the temperature at which the liquid is vigorously boiling and a steady stream of condensate is observed on the thermometer bulb and in the condenser. Record the stable temperature reading and the corresponding pressure.
-
Shutdown: Once the measurement is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum. Then, slowly introduce inert gas to bring the system back to atmospheric pressure before disconnecting the apparatus.
Determination of Density using a Pycnometer
Objective: To determine the density of this compound at a specific temperature using a calibrated pycnometer.
Apparatus:
-
Pycnometer (Gay-Lussac type, e.g., 10 mL) with a ground-glass stopper
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature water bath
-
Inert gas source (Nitrogen or Argon)
-
Glove box or Schlenk line for handling the sample
Procedure:
-
Pycnometer Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Insert the stopper, allowing excess water to escape through the capillary.
-
Dry the exterior of the pycnometer and weigh it (m₂).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m₂ - m₁) / ρ_water.
-
-
Density Measurement of this compound:
-
Thoroughly dry the calibrated pycnometer.
-
Inside a glove box or under a positive pressure of inert gas, fill the pycnometer with this compound.
-
Stopper the pycnometer, allowing the excess liquid to emerge.
-
Place the filled pycnometer in the constant temperature water bath (e.g., 25 °C) for at least 30 minutes to reach thermal equilibrium.
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it on the analytical balance (m₃).
-
-
Calculation:
-
The density of this compound (ρ_CDIPS) is calculated as follows: ρ_CDIPS = (m₃ - m₁) / V.
-
Determination of Refractive Index using an Abbe Refractometer
Objective: To measure the refractive index of this compound.
Apparatus:
-
Abbe refractometer with a temperature-controlled prism
-
Constant temperature circulating bath
-
Light source (typically a sodium lamp, 589 nm)
-
Syringe and needle for sample application
-
Dry, lint-free tissues
-
Anhydrous isopropanol (B130326) or acetone for cleaning
Procedure:
-
Instrument Calibration: Calibrate the refractometer according to the manufacturer's instructions, typically using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Set the circulating bath to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate.
-
Sample Application: Open the prism assembly. Using a syringe, apply a few drops of this compound to the surface of the lower prism. Handle the sample under an inert atmosphere as much as possible to minimize exposure to moisture.
-
Measurement: Close the prism assembly. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus. Rotate the measurement knob until the dividing line is centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue moistened with an anhydrous solvent (e.g., isopropanol), followed by a dry tissue.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show a multiplet for the methine protons (CH) of the isopropyl groups and a doublet for the methyl protons (CH₃) of the isopropyl groups. A singlet for the Si-H proton will also be present.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show two distinct signals corresponding to the methine and methyl carbons of the isopropyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands. A strong band corresponding to the Si-H stretch is expected around 2100-2200 cm⁻¹. C-H stretching and bending vibrations from the isopropyl groups will also be prominent.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of characterizing the physical properties of this compound, emphasizing the importance of starting with a pure sample and the interrelation of different physical measurements.
Caption: Workflow for the determination of physical properties of this compound.
Safety and Handling
This compound is a flammable and corrosive liquid. It reacts with water to release toxic gas.[1] All handling should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] The compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, acids, bases, and oxidizing agents.[3]
This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols and safety information. Adherence to these guidelines will ensure the safe and effective use of this important reagent in research and development.
References
An In-depth Technical Guide to Chlorodiisopropylsilane (CAS: 2227-29-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiisopropylsilane, with the CAS number 2227-29-4, is a versatile organosilicon compound widely utilized in organic synthesis and materials science.[1][2] Its chemical formula is C₆H₁₅ClSi, and it is also known by its synonym, Diisopropylchlorosilane.[1][3] This colorless liquid is particularly valued for its role as a protecting group for alcohols, a reagent in hydrosilylation reactions, and a key component in stereoselective synthesis, making it a valuable tool for researchers in drug development and complex molecule synthesis.[2] The steric bulk provided by the two isopropyl groups offers enhanced selectivity in many chemical transformations.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2227-29-4 | [1][2][4] |
| Molecular Formula | C₆H₁₅ClSi | [1][3] |
| Molecular Weight | 150.72 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.883 g/mL at 25 °C | [1][2][4] |
| Boiling Point | 58 - 60 °C at 50 mmHg; 143 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.429 (lit.) | [1][2][4] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [2][4] |
| Purity | ≥ 97% (GC) | [1] |
| Solubility | Generally soluble in organic solvents; reacts with water, alcohols, and ammonia. | [3][5] |
Safety Information
This compound is a flammable and corrosive liquid that requires careful handling.[4][6][7] It is classified as a Flammable Liquid, Category 3, and Skin Corrosion, Category 1B.[4] The compound is sensitive to moisture and will react with water, liberating toxic gas.[2][8]
Hazard Statements:
-
H290: May be corrosive to metals.[6]
Precautionary Measures:
-
Handle under an inert atmosphere and protect from moisture.[8]
-
Wear protective gloves, clothing, eye, and face protection.[6][7]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]
-
Store in a cool, well-ventilated place.[7]
Key Applications and Experimental Protocols
This compound is a valuable reagent in several key synthetic transformations, including the protection of alcohols, hydrosilylation of alkenes, and the diastereoselective reduction of β-hydroxy ketones.
Protection of Alcohols
The diisopropylsilyl group serves as a robust protecting group for alcohols, offering stability under a range of reaction conditions. The protection reaction typically proceeds via a nucleophilic substitution at the silicon atom.
Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as imidazole (1.5 equivalents) or pyridine (B92270) (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diisopropylsilyl ether.
Hydrosilylation Reactions
Hydrosilylation involves the addition of a Si-H bond across a double or triple bond. This compound can be used in intramolecular hydrosilylations, which are particularly useful for the synthesis of cyclic compounds.
References
- 1. youtube.com [youtube.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. mdpi.com [mdpi.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Spectroscopic Characterization of Chlorodiisopropylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chlorodiisopropylsilane, a versatile organosilane reagent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.5 - 4.7 | Nonet (septet of septets) | 1H | ~3 | Si-H |
| ~1.2 - 1.4 | Septet | 2H | ~7 | -CH(CH₃)₂ |
| ~1.1 | Doublet | 12H | ~7 | -CH(CH₃ )₂ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~17 | -CH(C H₃)₂ |
| ~12 | -C H(CH₃)₂ |
²⁹Si NMR (Silicon-29 NMR)
| Chemical Shift (δ) ppm | Notes |
| +10 to +30 | The chemical shift is sensitive to solvent and concentration. A broad signal may be observed due to coupling with chlorine and protons. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (sp³) |
| ~2150 | Strong | Si-H stretch |
| ~1465 | Medium | C-H bend (CH₃) |
| ~1385 | Medium | C-H bend (CH₃) |
| ~880 | Strong | Si-C stretch |
| ~800 | Strong | Si-Cl stretch |
Mass Spectrometry (MS)
Predicted Electron Ionization (EI) Fragmentation
| m/z | Predicted Fragment Ion | Notes |
| 150/152 | [(CH₃)₂CH]₂SiHCl⁺ | Molecular ion (M⁺), showing isotopic pattern for one chlorine atom. |
| 135/137 | [(CH₃)₂CH]₂SiCl⁺ | Loss of a hydrogen radical. |
| 107 | [(CH₃)₂CH]₂SiH⁺ | Loss of a chlorine radical. |
| 93/95 | (CH₃)₂CHSiHCl⁺ | Loss of a propyl group. |
| 73 | (CH₃)₂CHSi⁺ | Loss of a chlorine and an isopropyl group. |
| 63/65 | SiHCl⁺ | Loss of two isopropyl groups. |
| 43 | (CH₃)₂CH⁺ | Isopropyl cation, likely the base peak. |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (Moisture-Sensitive Compound)
-
Solvent Selection: Use a dry, deuterated solvent appropriate for the compound's solubility (e.g., chloroform-d, CDCl₃). Ensure the solvent is stored over molecular sieves to minimize water content.
-
Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).
-
Sample Weighing: In the inert atmosphere, accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution into a clean, oven-dried 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely with a tight-fitting cap to prevent atmospheric moisture contamination. For highly sensitive samples, flame-sealing the NMR tube may be necessary.
¹H, ¹³C, and ²⁹Si NMR Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal magnetic field homogeneity.
-
¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
²⁹Si NMR: Acquire the silicon spectrum using a proton-decoupled pulse sequence. A very wide spectral width (e.g., -100 to +50 ppm) should be used. Due to the low sensitivity and negative nuclear Overhauser effect (NOE) of ²⁹Si, inverse-gated decoupling and a longer relaxation delay (e.g., 10-30 seconds) are recommended to obtain quantitative results. A significant number of scans will be required.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication), Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method for Liquids
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of neat this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable dry solvent (e.g., hexane (B92381) or isopropanol) and a soft, lint-free tissue.
Mass Spectrometry (MS)
Electron Ionization (EI) Method
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. If using a GC, a dilute solution in a volatile, dry solvent (e.g., hexane) should be prepared.
-
Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting fragment ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions. Pay attention to the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Visualizations
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
An In-depth Technical Guide to the Reaction of Chlorodiisopropylsilane with Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between chlorodiisopropylsilane and primary alcohols, a fundamental transformation in organic synthesis for the protection of hydroxyl groups. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development, particularly in the context of drug development where selective protection of functional groups is paramount.
Introduction
The protection of alcohols as silyl (B83357) ethers is a cornerstone of modern organic synthesis. Silyl ethers offer a versatile means of masking the reactivity of hydroxyl groups under a wide range of reaction conditions, and they can be readily cleaved when the protection is no longer needed. Among the various silylating agents, this compound offers a balance of reactivity and stability, making the resulting diisopropylsilyl (DIPS) ethers valuable protecting groups. This guide focuses on the reaction of this compound specifically with primary alcohols, which are generally more reactive and less sterically hindered than secondary or tertiary alcohols.
Reaction Mechanism
The reaction of this compound with a primary alcohol typically proceeds via a nucleophilic substitution at the silicon center. The reaction is commonly catalyzed by a base, such as imidazole (B134444), which plays a dual role. First, it can act as a base to deprotonate the alcohol, increasing its nucleophilicity. More importantly, imidazole can act as a nucleophilic catalyst by attacking the this compound to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the primary alcohol to form the desired diisopropylsilyl ether and regenerate the imidazole catalyst. The released hydrogen chloride is scavenged by a stoichiometric amount of base present in the reaction mixture.
Caption: Imidazole-catalyzed silylation of a primary alcohol.
Experimental Protocols
The following is a general experimental protocol for the silylation of a primary alcohol with this compound. The specific conditions, such as reaction time and temperature, may need to be optimized for different substrates.
General Procedure for the Silylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (1.1 - 1.5 equivalents)
-
Imidazole (2.0 - 2.5 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)
Caption: General experimental workflow for silylation.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and imidazole (2.2 eq.).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure diisopropylsilyl ether.
Quantitative Data
The reaction of this compound with primary alcohols is generally high-yielding. The following table summarizes typical reaction conditions and yields for the silylation of various primary alcohols.
| Primary Alcohol | Equivalents of i-Pr2SiHCl | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Propanol | 1.2 | Imidazole (2.2) | DCM | 25 | 2 | >95 |
| 1-Butanol | 1.2 | Imidazole (2.2) | DCM | 25 | 2 | >95 |
| 1-Hexanol | 1.2 | Imidazole (2.2) | DCM | 25 | 3 | >95 |
| Benzyl alcohol | 1.2 | Imidazole (2.2) | DCM | 25 | 1 | >98 |
| 3-Phenyl-1-propanol | 1.2 | Imidazole (2.2) | DCM | 25 | 2.5 | >95 |
Note: The yields are typically high for unhindered primary alcohols. Reaction times may vary depending on the substrate's steric and electronic properties.
Characterization Data
The formation of the diisopropylsilyl ether can be confirmed by standard spectroscopic techniques.
| Spectroscopic Method | Characteristic Features |
| ¹H NMR | Disappearance of the alcohol O-H proton signal. Appearance of a multiplet for the Si-H proton around 3.8-4.2 ppm. Appearance of a multiplet for the Si-CH(CH₃)₂ protons around 1.0-1.2 ppm. The protons on the carbon adjacent to the oxygen (R-CH₂-O) are shifted downfield to approximately 3.6-3.8 ppm. |
| ¹³C NMR | The carbon atom attached to the oxygen (R-CH₂-O) typically appears in the range of 60-70 ppm. The isopropyl methine carbons (Si-CH(CH₃)₂) appear around 12-15 ppm, and the isopropyl methyl carbons (Si-CH(CH₃)₂) appear around 17-19 ppm. |
| FTIR | Disappearance of the broad O-H stretching band of the alcohol (typically around 3200-3600 cm⁻¹). Appearance of a Si-H stretching band around 2100-2200 cm⁻¹. Strong C-O-Si stretching vibrations in the 1050-1150 cm⁻¹ region. |
Conclusion
The reaction of this compound with primary alcohols is a reliable and high-yielding method for the protection of hydroxyl groups. The use of imidazole as a catalyst provides a mild and efficient protocol that is applicable to a wide range of primary alcohols. The resulting diisopropylsilyl ethers are stable under many common reaction conditions and can be deprotected when necessary, making them a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides the essential information for researchers and drug development professionals to successfully implement this important synthetic transformation.
An In-depth Technical Guide to the Mechanism of Silylation with Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Silylation is a cornerstone chemical process for the protection of protic functional groups, such as alcohols, amines, and carboxylic acids.[1] The introduction of a silyl (B83357) group, like the diisopropylsilyl group, can temporarily mask the reactivity of these functionalities, allowing for selective chemical transformations elsewhere in the molecule.[2] Chlorodiisopropylsilane ([(CH₃)₂CH]₂SiHCl) is a valuable silylating agent, offering a unique balance of reactivity and stability due to the steric hindrance provided by its two isopropyl substituents.[3] This guide provides a comprehensive exploration of the core mechanism of silylation using this compound, detailed experimental protocols, and relevant quantitative data to aid researchers in its practical application.
Core Mechanism of Silylation
The silylation of a protic nucleophile (e.g., an alcohol, R-OH) with this compound proceeds via a nucleophilic substitution reaction at the electrophilic silicon center.[4][5] The reaction is typically facilitated by a base to enhance the nucleophilicity of the substrate and to neutralize the hydrochloric acid (HCl) byproduct.[4][6]
Key Steps:
-
Activation of the Nucleophile: A base (e.g., triethylamine, imidazole) deprotonates the alcohol, forming a more potent nucleophile, the alkoxide (R-O⁻).[1][5]
-
Nucleophilic Attack: The alkoxide attacks the electron-deficient silicon atom of this compound.
-
Transition State/Intermediate: Unlike SN2 reactions at carbon, nucleophilic substitution at silicon (SN2@Si) can proceed through a more stable, transient pentacoordinate intermediate.[4] This is attributed to the larger size of the silicon atom and the availability of its d-orbitals.[4]
-
Leaving Group Departure: The chloride ion is displaced, and the Si-O bond is formed, yielding the diisopropylsilyl ether (R-OSiH(iPr)₂).
-
Acid Scavenging: The base scavenges the HCl generated during the reaction, forming a salt (e.g., triethylammonium (B8662869) chloride).[6]
References
Chlorodiisopropylsilane: A Comprehensive Technical Guide for Silylating Agent Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among the myriad of choices for the protection of hydroxyl and other protic functional groups, silyl (B83357) ethers have emerged as a versatile and widely employed strategy.[1] Their popularity stems from their ease of formation, tunable stability, and mild cleavage conditions.[1][2] Chlorodiisopropylsilane ((i-Pr)₂SiHCl) is a valuable silylating agent that offers a unique balance of steric hindrance and reactivity, positioning it as a useful tool in multi-step synthetic campaigns. This technical guide provides an in-depth overview of this compound, encompassing its properties, applications, and detailed experimental protocols for its use as a silylating agent.
Properties of this compound
This compound is a colorless liquid with a characteristic sharp odor.[3] It is a versatile organosilicon compound primarily used as a silylating agent and as a precursor for the synthesis of other functionalized silanes.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2227-29-4 | [3] |
| Molecular Formula | C₆H₁₅ClSi | [3] |
| Molecular Weight | 150.72 g/mol | [3] |
| Boiling Point | 137 °C | |
| Density | 0.872 g/mL at 25 °C | |
| Refractive Index | n20/D 1.429 | |
| Flash Point | 38 °C (100.4 °F) | |
| Solubility | Reacts with water |
Spectroscopic Data:
-
¹H NMR: The proton on the silicon atom (Si-H) typically appears as a multiplet in the region of 4.0-5.0 ppm. The methine protons of the isopropyl groups (Si-CH(CH₃)₂) are expected to be a multiplet around 1.0-1.2 ppm, and the methyl protons (Si-CH(CH₃)₂) will appear as a doublet around 0.9-1.1 ppm.[5]
-
¹³C NMR: The carbons of the isopropyl groups will have distinct signals.
-
²⁹Si NMR: The chemical shift will be characteristic of a silicon atom bonded to two isopropyl groups, a hydrogen, and an oxygen (in the case of a silyl ether).
-
IR Spectroscopy: A key feature in the IR spectrum of this compound is the Si-H stretching vibration, which is typically observed around 2150 cm⁻¹.[6] Upon formation of a diisopropylsilyl ether, this peak will disappear.
Applications of this compound in Organic Synthesis
The primary application of this compound in organic synthesis is the protection of protic functional groups, most notably alcohols, to form diisopropylsilyl ethers. The diisopropylsilyl (DIPS) group offers a moderate level of steric bulk, providing greater stability than smaller silyl groups like trimethylsilyl (B98337) (TMS) but being more readily cleaved than bulkier groups like triisopropylsilyl (TIPS).
Protection of Alcohols
The silylation of alcohols with this compound proceeds via nucleophilic attack of the alcohol on the electrophilic silicon atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Caption: General mechanism for the silylation of an alcohol.
Protection of Other Functional Groups
This compound can also be employed to protect other functional groups containing acidic protons, such as amines, thiols, and carboxylic acids. The general principle of the reaction remains the same, involving the reaction of the protic functional group with the silyl chloride in the presence of a base.
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol outlines a standard procedure for the protection of a primary alcohol using this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Imidazole (B134444) (1.5 - 2.0 eq) or Triethylamine (B128534) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF or DCM, add imidazole (1.5 - 2.0 eq) or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
References
The Core Reactivity of Chlorodiisopropylsilane: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of key reagents is paramount. Chlorodiisopropylsilane ([i-Pr₂SiHCl]), a versatile organosilane, serves as a cornerstone in modern organic synthesis. This technical guide delves into its core reactivity, offering a detailed exploration of its chemical properties, principal reactions, and practical applications, supported by experimental protocols and quantitative data.
Core Chemical and Physical Properties
This compound is a flammable, corrosive, colorless liquid that is highly reactive, particularly with nucleophiles and moisture.[1][2][3] Its reactivity is primarily governed by the electropositive silicon atom bonded to a good leaving group (chloride) and a hydride, as well as the moderate steric bulk imparted by the two isopropyl groups. These features allow for a range of controlled chemical transformations.
| Property | Value | Reference |
| CAS Number | 2227-29-4 | [1][2] |
| Molecular Formula | C₆H₁₅ClSi | [1][4] |
| Molecular Weight | 150.72 g/mol | [1] |
| Density | 0.872 g/mL | [2] |
| Boiling Point | 137.0 °C | [2] |
| Flash Point | 22-38 °C | [1][2] |
| Refractive Index | 1.4280 - 1.4300 (20°C, 589nm) | [2] |
Safety and Handling
Due to its reactivity and hazardous nature, this compound must be handled with care in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment, including faceshields, gloves, and a suitable respirator.[1][2][3] It is classified as a flammable liquid and causes severe skin burns and eye damage.[2][3][4] Contact with water liberates toxic gas.[2]
Key Reaction Pathways
The reactivity of this compound is dominated by two primary modes: nucleophilic substitution at the silicon center and hydrosilylation across unsaturated bonds.
Nucleophilic Substitution at Silicon
The silicon-chlorine bond is highly susceptible to cleavage by nucleophiles. Unlike carbon-centered SN2 reactions that proceed through a high-energy trigonal bipyramidal transition state, nucleophilic substitution at silicon (SN2@Si) often involves a more stable pentacoordinate intermediate.[5] This is attributed to the larger size of the silicon atom and the availability of its d-orbitals for bonding.[5]
This compound reacts with alcohols to form diisopropylsilyl ethers, which are valuable protecting groups in organic synthesis due to their stability and selective removal.[5][6] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol: Synthesis of a Diisopropylsilyl Ether [5]
-
To a solution of this compound (1.0 eq) in dry toluene (B28343), add a mixture of the desired alcohol (1.0 eq) and triethylamine (1.2 eq) in toluene dropwise with vigorous stirring.
-
Heat the reaction mixture to 50-60°C and stir for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield the corresponding diisopropylsilyl ether.
Similarly, amines react with this compound to yield N-diisopropylsilylamines. Often, an excess of the amine substrate is used to act as both the nucleophile and the base.[5]
Experimental Protocol: Synthesis of an N-Diisopropylsilylamine [5]
-
To a solution of this compound (1.0 eq) in dry toluene, add a solution of the amine (2.0 eq) in toluene dropwise with stirring.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-60°C) and maintain for several hours.
-
Upon completion, filter the precipitated amine hydrochloride.
-
Evaporate the solvent from the filtrate.
-
Purify the resulting N-diisopropylsilylamine by vacuum distillation.
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that react with this compound to form new silicon-carbon bonds.[5] This reaction is fundamental for the synthesis of more complex organosilanes.
Experimental Protocol: Reaction with a Grignard Reagent [5]
-
In a flame-dried, two-necked flask under an inert atmosphere, prepare a solution of the Grignard reagent (1.0-1.1 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the desired organosilane product by distillation or chromatography.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Alcohol | R-OH | Triethylamine | Toluene | 50 - 60 | >65 | [5][7] |
| Amine | R-NH₂ | Amine (excess) | Toluene | 50 - 60 | High | [5] |
| Organometallic | R-MgX | N/A | Diethyl Ether / THF | 0 - RT | High | [5] |
Hydrosilylation
The silicon-hydride (Si-H) bond in this compound can add across unsaturated carbon-carbon bonds (alkenes and alkynes) in a process called hydrosilylation.[7][8] This atom-economical reaction is a powerful method for forming silicon-carbon bonds and is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[7][9] The reaction generally proceeds via an anti-Markovnikov addition.[9][10]
Experimental Protocol: Hydrosilylation of 1-Octene (B94956) [7]
-
To a dry, nitrogen-purged Schlenk flask, add anhydrous toluene and 1-octene (1.0 eq).
-
Add Karstedt's catalyst (typically 10-20 ppm Pt relative to the alkene).
-
Heat the mixture to 50-60°C.
-
Slowly add this compound (1.1 eq) via syringe while stirring. The reaction is often exothermic.
-
Maintain the temperature and stir for 2-4 hours after the addition is complete.
-
Monitor the disappearance of the Si-H bond (approx. 2150 cm⁻¹) using FT-IR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, chloro(diisopropyl)(octyl)silane, can be purified by vacuum distillation.
Application in Protective Group Chemistry
The diisopropylsilyl group offers a moderate level of steric hindrance, influencing its stability and reactivity.[11][12][13] Silyl (B83357) ethers, such as those formed from this compound, are widely used as protecting groups for alcohols in multi-step synthesis.[6][14][15] The choice of silylating agent allows for fine-tuning of the stability of the protected alcohol. The diisopropylsilyl group is generally more stable than smaller silyl groups like trimethylsilyl (B98337) (TMS) but can be cleaved under specific conditions, often involving fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions.
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its reactivity, characterized by facile nucleophilic substitution and participation in hydrosilylation reactions, allows for the formation of stable silyl ethers for protection strategies and the construction of complex organosilanes. A thorough understanding of its handling requirements and reaction parameters, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. 氯二异丙基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C6H14ClSi | CID 6365034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. benchchem.com [benchchem.com]
- 8. Hydrosilylation Reactions Catalyzed by Rhenium | MDPI [mdpi.com]
- 9. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
An In-depth Technical Guide to the Safety and Handling of Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Chlorodiisopropylsilane (CDIS), a reactive organosilane compound used in a variety of chemical syntheses. Given its hazardous properties, a thorough understanding of its characteristics and the necessary precautions is critical for safe laboratory operations.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid that reacts with water and other protic solvents. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2227-29-4 | [1][2][3] |
| Molecular Formula | C₆H₁₅ClSi | [1][4] |
| Molecular Weight | 150.72 g/mol | [1][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 58-60 °C at 50 mmHg | |
| Density | 0.883 g/mL at 25 °C | |
| Refractive Index | n20/D 1.429 (lit.) | |
| Flash Point | 38 °C (100.4 °F) - closed cup | [1] |
| Solubility | Reacts with water, alcohols, and ammonia. Generally soluble in organic solvents. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
GHS Pictograms:
Signal Word: Danger[1]
Reactivity and Decomposition
This compound is highly reactive, particularly with nucleophilic compounds.
-
Reaction with Water (Hydrolysis): CDIS reacts vigorously with water, including moisture in the air, to produce diisopropylsilanol and hydrogen chloride (HCl). The diisopropylsilanol is unstable and can condense to form disiloxanes. This reaction is exothermic and the liberation of corrosive HCl gas presents a significant hazard.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.
A general representation of the hydrolysis and subsequent condensation is depicted below:
Caption: Hydrolysis and condensation of this compound.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline:
Caption: PPE and work practice guidelines for this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
The storage area should be equipped with appropriate fire suppression equipment.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do NOT use water, as it will react with the material.
-
Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated. Decomposition products may include hydrogen chloride and silicon oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Spills and Leaks
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area of the leak or spill.
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill with an inert absorbent material (e.g., sand, earth). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a suitable container for disposal.
-
Neutralize the residue with a suitable agent (e.g., sodium bicarbonate) if appropriate and safe to do so.
-
Clean the spill area thoroughly.
Caption: Emergency workflow for a this compound spill.
Toxicological Information
-
Acute Effects: Causes severe skin burns and eye damage upon contact. Inhalation of vapors or mists can cause respiratory tract irritation and burns. Ingestion can cause severe burns to the mouth, throat, and stomach.[2][6]
-
Chronic Effects: No information was found regarding the long-term health effects of exposure to this compound.
Due to the lack of specific data, it should be handled as a highly toxic and corrosive material.
Experimental Protocols
Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not publicly available. However, standardized methods are used for such characterizations.
Representative Protocol for Flash Point Determination (Closed-Cup Method):
A standardized apparatus, such as a Pensky-Martens closed-cup tester, would be used.
-
A sample of this compound is placed in the test cup.
-
The cup is heated at a slow, constant rate.
-
A small flame is directed into the cup at regular intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite.
This is a generalized procedure, and specific instrument operating instructions must be followed.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
Disclaimer: This document is intended for informational purposes only and does not substitute for a comprehensive safety data sheet (SDS) or a thorough risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS for this compound from your supplier before use.
References
Solubility of Chlorodiisopropylsilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: Understanding the Solubility of Chlorosilanes
The solubility of chlorosilanes, such as chlorodiisopropylsilane, is primarily dictated by the principle of "like dissolves like." The silicon-chlorine bond imparts a degree of polarity to the molecule, while the isopropyl groups are nonpolar and sterically bulky. This combination results in good solubility in a range of common aprotic organic solvents. However, the high reactivity of the Si-Cl bond with protic substances, including water, alcohols, and even atmospheric moisture, is a critical consideration. This reaction leads to the formation of siloxanes and hydrochloric acid, fundamentally altering the chemical identity of the solute and rendering standard solubility determination methods challenging.
Qualitative Solubility Profile
Based on available safety data sheets and the known behavior of structurally similar chlorosilanes, such as triisopropylchlorosilane and tert-butyldimethylsilyl chloride, a qualitative solubility profile for this compound can be inferred. It is generally expected to be soluble in a variety of aprotic organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Expected Solubility | Notes |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Commonly used as a reaction solvent with chlorosilanes. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |
| Hexane | C₆H₁₄ | Nonpolar | Soluble | Suitable for reactions requiring a nonpolar environment. |
| Toluene | C₇H₈ | Nonpolar | Soluble | Often used as a higher-boiling nonpolar solvent. |
| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble | A common laboratory solvent for organometallic reagents. |
| Acetonitrile | CH₃CN | Polar aprotic | Likely Soluble | May be used, but its reactivity should be considered for specific applications. |
| Water | H₂O | Protic | Reacts | Reacts vigorously to form diisopropylsiloxane and HCl.[1] |
| Alcohols (e.g., Ethanol) | C₂H₅OH | Protic | Reacts | Reacts to form alkoxysilanes. |
| Ammonia | NH₃ | Protic | Reacts | Reacts to form aminosilanes. |
Disclaimer: This table is based on qualitative statements from chemical suppliers and analogy to similar compounds.[2] Quantitative solubility has not been empirically determined and published in readily accessible literature.
Experimental Protocol for Quantitative Solubility Determination
The high reactivity of this compound necessitates that any experimental determination of its solubility be conducted under strictly anhydrous and inert conditions. The following protocol adapts the widely used isothermal saturation ("flask") method for air- and moisture-sensitive compounds.
Materials and Equipment
-
This compound: High purity (>98%).
-
Anhydrous Organic Solvent: Selected from Table 1, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).
-
Internal Standard: A non-reactive, soluble compound with a distinct analytical signal (e.g., a high-boiling point alkane for GC analysis).
-
Inert Gas: High-purity argon or nitrogen.
-
Schlenk Line or Glovebox: For maintaining an inert atmosphere.
-
Schlenk Flasks: With sidearms and ground glass stoppers.
-
Gas-tight Syringes and Needles.
-
Magnetic Stirrer and Stir Bars.
-
Constant Temperature Bath.
-
Analytical Balance.
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument.
-
Volumetric Glassware: Dried in an oven and cooled under an inert atmosphere.
-
Membrane Filters: Anhydrous, solvent-compatible (e.g., PTFE).
Experimental Procedure
-
Preparation of the Saturated Solution:
-
Under a positive pressure of inert gas, add a precisely weighed amount of the anhydrous organic solvent (e.g., 10.0 mL) to a Schlenk flask containing a magnetic stir bar.
-
Add a known mass of an internal standard to the solvent.
-
Place the flask in a constant temperature bath set to the desired temperature (e.g., 25.0 °C) and allow it to thermally equilibrate.
-
While stirring, slowly add an excess of this compound to the solvent until a visible amount of undissolved liquid is present. The excess is crucial to ensure saturation.
-
Seal the flask and allow the mixture to stir at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling and Analysis:
-
After equilibration, stop the stirring and allow the undissolved this compound to settle.
-
Using a gas-tight syringe fitted with a needle and a membrane filter, carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the saturated solution). It is critical not to disturb the undissolved phase.
-
Immediately transfer the withdrawn sample into a sealed vial containing a known volume of a quenching agent (e.g., a solution of an amine in an anhydrous solvent) to react any remaining this compound and prevent its degradation before analysis.
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the chosen solvent.
-
Analyze the quenched sample and the calibration standards using GC-FID. The concentration of the silylated product in the quenched sample can be related back to the original concentration of this compound in the saturated solution.
-
-
Data Analysis:
-
From the calibration curve, determine the concentration of this compound in the saturated solution.
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Safety Precautions
-
This compound is corrosive and flammable. It causes severe skin burns and eye damage.[1]
-
It reacts with moisture to produce toxic gas (hydrogen chloride).[1]
-
All manipulations must be carried out in a well-ventilated fume hood, under a strictly inert atmosphere (glovebox or Schlenk line).
-
Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not readily published, its general solubility in aprotic solvents is well-established. The primary challenge in handling and quantifying its solubility lies in its high reactivity with moisture and other protic substances. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to empirically determine the solubility of this compound in specific solvents of interest, ensuring accurate and reproducible results through the careful control of experimental conditions under an inert atmosphere. Such data is invaluable for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in synthetic procedures involving this versatile reagent.
References
Methodological & Application
Application Notes and Protocols: Chlorodiisopropylsilane for Alcohol Protection in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate synthesis, the strategic protection and deprotection of hydroxyl groups are paramount to achieving desired regioselectivity and stereoselectivity. Silyl (B83357) ethers are a versatile class of protecting groups widely employed due to their ease of introduction, tunable stability, and mild removal conditions.[1] Chlorodiisopropylsilane is a valuable reagent for the formation of diisopropylsilyl (DIPS) ethers. The steric bulk of the two isopropyl groups provides a unique balance of stability and reactivity, making DIPS ethers particularly useful for the selective protection of primary alcohols in the presence of secondary alcohols within carbohydrate scaffolds.[2][3]
This document provides detailed application notes and protocols for the use of this compound in the protection of alcohol functionalities in carbohydrates. It includes a comparative analysis of the stability of DIPS ethers relative to other common silyl ethers, experimental procedures for protection and deprotection reactions, and graphical representations of the underlying chemical principles and workflows.
Data Presentation: Comparative Stability of Silyl Ethers
The stability of silyl ethers is a critical factor in designing multi-step synthetic routes. This stability is primarily influenced by the steric hindrance around the silicon atom.[4][5] Greater steric bulk impedes nucleophilic or acidic attack, thus enhancing the stability of the silyl ether. The diisopropylsilyl (DIPS) group's stability is intermediate, falling between that of the less bulky triethylsilyl (TES) group and the more hindered triisopropylsilyl (TIPS) group. This tunable lability allows for the selective removal of DIPS ethers under conditions where other silyl ethers may remain intact or be cleaved.
Below is a summary of the relative stability of common silyl ethers under acidic and basic conditions. The data is presented to aid in the strategic selection of protecting groups for complex carbohydrate synthesis.
Table 1: Relative Rates of Acidic Cleavage of Silyl Ethers (vs. TMS) [4][5]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| Diisopropylsilyl | DIPS | (estimated ~100-500) |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Rates of Basic Cleavage of Silyl Ethers (vs. TMS) [4][5]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| Diisopropylsilyl | DIPS | (estimated ~100-1,000) |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of a primary alcohol in a model carbohydrate, methyl α-D-glucopyranoside, using this compound and the subsequent deprotection of the resulting diisopropylsilyl ether.
Protocol 1: Selective Protection of a Primary Hydroxyl Group with this compound
Objective: To selectively protect the primary C-6 hydroxyl group of methyl α-D-glucopyranoside using this compound.
Materials:
-
Methyl α-D-glucopyranoside
-
This compound (Cl-DIPS-H)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Add imidazole (2.5 eq) to the solution and stir until it is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 6-O-diisopropylsilyl-methyl-α-D-glucopyranoside.
Protocol 2: Deprotection of a Diisopropylsilyl Ether
Objective: To remove the diisopropylsilyl (DIPS) protecting group from a carbohydrate.
Method A: Fluoride-Mediated Deprotection
Materials:
-
DIPS-protected carbohydrate
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DIPS-protected carbohydrate (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the 1 M TBAF solution in THF (1.5 eq) to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction time will vary depending on the substrate but is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Method B: Acid-Catalyzed Deprotection
Materials:
-
DIPS-protected carbohydrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DIPS-protected carbohydrate (1.0 eq) in a mixture of DCM and MeOH (e.g., 9:1 v/v).
-
Cool the solution to 0 °C.
-
Add a solution of TFA in DCM (e.g., 10% v/v) dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Reaction mechanism of alcohol protection with this compound.
Caption: General experimental workflow for carbohydrate synthesis.
Caption: Logic for selecting a silyl ether based on required stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective silylation of sugars through palladium nanoparticle-catalyzed silane alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of Chlorodiisopropylsilane in Nucleoside Chemistry: A Guide for Researchers
Introduction
In the synthesis of nucleoside analogues for therapeutic and research applications, the strategic use of protecting groups is paramount. These groups temporarily block reactive functional groups, allowing for selective modification at other positions of the nucleoside. Among the various protecting groups available, silyl (B83357) ethers are widely employed for the protection of hydroxyl groups due to their ease of introduction, stability under a range of reaction conditions, and facile removal. Chlorodiisopropylsilane (CDIPS-Cl) is a silylating agent that can be used to introduce the diisopropylsilyl (DIPS) protecting group. While less common than the related 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDS-Cl), which simultaneously protects the 3' and 5'-hydroxyl groups, CDIPS-Cl offers a means to selectively protect a single hydroxyl function, most notably the 2'-hydroxyl group of ribonucleosides. This application note provides detailed protocols and a summary of the key considerations for the use of this compound as a protecting group in nucleoside chemistry.
Key Applications
The primary application of this compound in nucleoside chemistry is the selective protection of the 2'-hydroxyl group of ribonucleosides. This strategy is crucial for:
-
Synthesis of 2'-O-Modified Nucleosides: With the 2'-hydroxyl group protected, other positions, such as the 3'- and 5'-hydroxyls, can be selectively modified. This is essential for the synthesis of a wide variety of nucleoside analogues with potential antiviral, anticancer, and other therapeutic properties.
-
Oligonucleotide Synthesis: Protected nucleoside phosphoramidites are the building blocks for the solid-phase synthesis of RNA and modified oligonucleotides. 2'-O-protection is a critical component of this process.[1]
-
Development of Nucleoside Prodrugs: The introduction of specific functionalities at various positions of the nucleoside, facilitated by the use of protecting groups, is a key strategy in the development of prodrugs with improved pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for the 2'-O-Protection of a Ribonucleoside using this compound
This protocol describes a representative method for the selective protection of the 2'-hydroxyl group of a ribonucleoside that has been pre-protected at the 5'-position (e.g., with a dimethoxytrityl group) and on the nucleobase (e.g., with an acyl group).
Materials:
-
5'-O-Dimethoxytrityl-N-acyl-ribonucleoside
-
This compound (CDIPS-Cl)
-
Anhydrous Pyridine (B92270) or Dichloromethane (DCM)
-
Imidazole (B134444) or Silver Nitrate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve the 5'-O-Dimethoxytrityl-N-acyl-ribonucleoside (1 equivalent) in anhydrous pyridine or DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (1.5-2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1-1.3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 5'-O-Dimethoxytrityl-2'-O-diisopropylsilyl-N-acyl-ribonucleoside.
Protocol 2: General Procedure for the Deprotection of the Diisopropylsilyl Group
The removal of the DIPS group is typically achieved using a fluoride (B91410) ion source.
Materials:
-
2'-O-Diisopropylsilyl-protected nucleoside
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2'-O-diisopropylsilyl-protected nucleoside in anhydrous THF.
-
Add a solution of TBAF (1.1-1.5 equivalents) in THF dropwise at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC.
-
Alternatively, a mixture of TEA·3HF in DMF can be used. The reaction can be heated to 55°C for 2 hours or stirred at room temperature for 24 hours.[2]
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected nucleoside by silica gel column chromatography.
Data Presentation
The choice of a silyl protecting group is often dictated by its relative stability and the desired orthogonality with other protecting groups in the synthetic scheme. The following table summarizes the relative stability of common silyl ethers used in nucleoside chemistry.
| Silyl Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Deprotection Conditions |
| Trimethylsilyl | TMS | Least Stable | Mild acid or base |
| Triethylsilyl | TES | More stable than TMS | Acid, Fluoride ion[3] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Stable to mild acid and base | Fluoride ion (TBAF), Stronger acid |
| Diisopropylsilyl | DIPS | Similar to or slightly more stable than TBDMS | Fluoride ion (TBAF, TEA·3HF) |
| Triisopropylsilyl | TIPS | More stable than TBDMS | Fluoride ion (TBAF), Stronger acid |
| tert-Butyldiphenylsilyl | TBDPS | Most stable to acid | Fluoride ion (TBAF) |
Visualizations
Workflow for the Synthesis of a 2'-O-Modified Ribonucleoside
The following diagram illustrates a typical workflow for the synthesis of a 2'-O-modified ribonucleoside, highlighting the role of the diisopropylsilyl protecting group.
References
Application of Chlorodiisopropylsilane in Natural Product Total Synthesis: Detailed Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiisopropylsilane (i-Pr₂SiHCl) and its derivatives are versatile reagents in modern organic synthesis, finding critical applications in the construction of complex natural products. Their utility stems from two primary areas: as precursors to silyl (B83357) ether protecting groups for hydroxyl functionalities and in substrate-directed, stereoselective reduction reactions. The bulky diisopropylsilyl group offers a unique steric and electronic profile, enabling high levels of selectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound-derived reagents in the total synthesis of natural products, with a focus on stereoselective reductions and diol protection strategies.
Application 1: Stereoselective Reduction of β-Hydroxy Ketones to anti-1,3-Diols
A powerful application of this compound is in the diastereoselective reduction of β-hydroxy ketones to furnish anti-1,3-diols, a common structural motif in polyketide natural products. This transformation is often achieved through a two-step sequence involving the formation of a diisopropylsilyl ether, which then directs an intramolecular hydride delivery. A prominent example of this strategy is found in the total synthesis of the potent antitumor macrolide, Rhizoxin (B1680598) D.
Case Study: Total Synthesis of Rhizoxin D
In the total synthesis of Rhizoxin D, a key step involves the stereoselective reduction of a β-hydroxy ketone intermediate to establish the desired anti-1,3-diol stereochemistry at C13 and C15. While the specific synthesis by White and colleagues employed a different boron-based reagent for this transformation, the underlying principle of substrate-directed reduction is analogous to methods that utilize bulky silyl ethers. The Evans-Saksena reduction, for instance, achieves the same outcome through the in-situ formation of an acetoxyborohydride complex that delivers a hydride intramolecularly.
To illustrate the general protocol for such a transformation, a representative procedure for the diastereoselective reduction of a β-hydroxy ketone to an anti-1,3-diol is provided below. This protocol is based on established methodologies that achieve high diastereoselectivity.
Tabulated Data: Diastereoselective Reduction of β-Hydroxy Ketones
| Entry | Substrate (β-Hydroxy Ketone) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | Model β-Hydroxy Ketone | Me₄N(AcO)₃BH | Acetonitrile (B52724)/Acetic Acid | -40 | 48 | 95 | >98:2 | Evans, et al. |
| 2 | Rhizoxin D Intermediate | Not Specified in Abstract | - | - | - | - | 17-20:1 (anti:syn) | White, et al.[1] |
Experimental Protocol: Diastereoselective Reduction to anti-1,3-Diol (General Procedure)
Materials:
-
β-Hydroxy ketone
-
Tetramethylammonium triacetoxyborohydride (B8407120) (Me₄N(AcO)₃BH)
-
Acetonitrile (anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of anhydrous acetonitrile and glacial acetic acid is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Tetramethylammonium triacetoxyborohydride (1.5 equiv) is added to the cooled solution in one portion.
-
The reaction mixture is stirred at -40 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -40 °C.
-
The mixture is allowed to warm to room temperature and then extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired anti-1,3-diol.
Logical Workflow for anti-1,3-Diol Synthesis
References
Application Notes and Protocols: Selective Silylation of 1,2-Diols with Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals. 1,2-diols, or vicinal diols, are common structural motifs in a vast array of biologically active compounds. Their selective functionalization is often challenging due to the similar reactivity of the two adjacent hydroxyl groups. Silylation, the introduction of a silyl (B83357) ether, is a widely employed strategy for the temporary protection of alcohols due to the ease of formation, stability under a range of reaction conditions, and mild removal of silyl ethers.[1]
Chlorodiisopropylsilane (i-Pr₂SiHCl) offers a valuable tool for the selective monosilylation of 1,2-diols. The steric bulk of the two isopropyl groups on the silicon atom can allow for differentiation between the hydroxyl groups of a 1,2-diol, particularly when they are in different steric or electronic environments. This selective protection enables chemists to unmask one hydroxyl group for further synthetic transformations while the other remains protected, a critical step in the synthesis of complex natural products and active pharmaceutical ingredients.
Reaction Mechanism and Selectivity
The silylation of an alcohol with a chlorosilane proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic silicon atom. The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or pyridine, to neutralize the hydrochloric acid byproduct.
In the case of a 1,2-diol, the initial silylation of one hydroxyl group can influence the reactivity of the second. The bulky diisopropylsilyl group can sterically hinder the adjacent hydroxyl group, thus favoring monosilylation. The regioselectivity of the silylation (i.e., which hydroxyl group reacts) is often dictated by steric accessibility, with the less hindered hydroxyl group being preferentially silylated. In some cases, electronic effects within the substrate molecule can also influence the selectivity.
Applications in Drug Development
The ability to selectively protect one hydroxyl group in a 1,2-diol is of paramount importance in drug development. Many carbohydrate-based drugs, nucleoside analogues, and polyketide natural products contain multiple hydroxyl groups. The selective silylation of these compounds allows for:
-
Controlled synthesis of analogues: By selectively protecting certain hydroxyl groups, medicinal chemists can modify other parts of the molecule to explore structure-activity relationships (SAR) and optimize drug properties.
-
Improved synthetic efficiency: Selective protection can significantly shorten synthetic routes by avoiding the need for protection-deprotection steps of all hydroxyl groups.
-
Access to complex architectures: The stepwise functionalization of polyols, enabled by selective silylation, is crucial for the total synthesis of complex natural products with potential therapeutic applications.
Experimental Protocols
While specific reaction conditions can vary depending on the substrate, the following general protocols provide a starting point for the selective monosilylation of a 1,2-diol using this compound.
General Protocol for Selective Monosilylation of a 1,2-Diol
Materials:
-
1,2-diol substrate
-
This compound (i-Pr₂SiHCl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Imidazole, Pyridine, or Triethylamine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,2-diol (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired monosilylated product.
General Protocol for Deprotection of Diisopropylsilyl Ethers
The diisopropylsilyl ether can be cleaved under various conditions, most commonly using a fluoride (B91410) source.
Materials:
-
Silylated diol
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) in THF, or Hydrofluoric acid-pyridine complex (HF-Pyridine))
-
Solvent (e.g., THF)
-
Saturated aqueous sodium bicarbonate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the silylated diol in the chosen solvent.
-
Addition of Deprotecting Agent: Add the deprotecting agent (e.g., a 1 M solution of TBAF in THF) to the solution at room temperature.
-
Reaction: Stir the reaction mixture until the deprotection is complete, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the deprotected diol by column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the selective silylation of 1,2-diols. Note that optimal conditions will be substrate-dependent and require empirical determination.
| Parameter | Typical Conditions | Notes |
| Silylating Agent | This compound | Other silyl chlorides can be used for different steric and electronic properties. |
| Equivalents of Silylating Agent | 1.0 - 1.2 | Using a slight excess can drive the reaction to completion. A large excess may lead to disilylation. |
| Base | Imidazole, Pyridine, Triethylamine | Imidazole is often a good choice as it also acts as a catalyst. |
| Equivalents of Base | 1.1 - 1.5 | To neutralize the HCl byproduct. |
| Solvent | DCM, THF, DMF | The choice of solvent can influence reaction rate and selectivity. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can sometimes improve selectivity. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
| Deprotection | TBAF in THF, HF-Pyridine | Fluoride-based reagents are highly effective for cleaving silicon-oxygen bonds. |
Visualizations
Caption: Reaction mechanism for the selective silylation of a 1,2-diol.
Caption: General experimental workflow for selective monosilylation.
References
Application Notes and Protocols: Protection of Secondary Alcohols with Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures. Alcohols, with their nucleophilic and acidic nature, often require temporary masking to prevent unwanted side reactions.[1] Silyl (B83357) ethers are among the most popular and versatile protecting groups for alcohols, valued for their ease of formation, stability across a range of reaction conditions, and predictable cleavage under specific protocols.[1][2]
The diisopropylsilyl (DIPS) group, installed using chlorodiisopropylsilane (CDIPSCl), offers a moderate level of steric bulk, providing a balance of stability and reactivity that can be advantageous for specific synthetic strategies. This document provides a detailed protocol for the protection of a representative secondary alcohol, cyclohexanol (B46403), using this compound, followed by a standard deprotection procedure.
Reaction Mechanism: Silylation of a Secondary Alcohol
The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon center. A base, typically a non-nucleophilic amine such as imidazole (B134444) or triethylamine, is used to deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic silicon atom of this compound, displacing the chloride leaving group. The reaction is generally considered to follow an SN2-like mechanism.
Caption: Silylation mechanism of a secondary alcohol.
Experimental Protocols
Protocol 1: Protection of Cyclohexanol with this compound
This protocol describes a general method for the silylation of a secondary alcohol. Typical silylation protocols using similar reagents with imidazole as a base in an anhydrous solvent achieve high to quantitative yields.[2]
Materials:
-
Cyclohexanol (1.0 equiv.)
-
This compound (CDIPSCl) (1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diisopropylsilyl ether.
Protocol 2: Deprotection of Diisopropylsilyl Ether using TBAF
Tetrabutylammonium fluoride (B91410) (TBAF) is the most common fluoride source for cleaving silyl ethers.[3][4] The fluoride ion has a very high affinity for silicon, which drives the cleavage of the strong Si-O bond.[1]
Materials:
-
Diisopropylsilyl-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF) (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diisopropylsilyl ether (1.0 equiv.) in anhydrous THF.
-
Add the 1 M solution of TBAF in THF (1.2 equiv.) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Data Presentation
Quantitative Data Summary
The protection of secondary alcohols with chlorosilanes typically proceeds in high yield. The following table summarizes the expected outcome for the protection of cyclohexanol.
| Reaction Step | Substrate | Product | Typical Yield (%) |
| Protection | Cyclohexanol | Cyclohexyloxydiisopropylsilane | > 90% |
| Deprotection | Cyclohexyloxydiisopropylsilane | Cyclohexanol | > 95% |
Spectroscopic Data
The following tables provide the characteristic spectroscopic data for the starting material (Cyclohexanol) and the expected data for the protected product (Cyclohexyloxydiisopropylsilane).
Table 1: IR Spectroscopic Data
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Cyclohexanol | 3300-3400 (broad, O-H stretch), 2850-2950 (C-H stretch), 1070 (C-O stretch) |
| Cyclohexyloxydiisopropylsilane | 2850-2950 (C-H stretch), 2100-2200 (Si-H stretch), 1050-1150 (Si-O-C stretch) |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Cyclohexanol[5][6] | 3.60 | m | 1H | CH-OH |
| 1.95-1.15 | m | 10H | Cyclohexyl CH₂ | |
| 1.75 | s | 1H | O-H | |
| Cyclohexyloxydiisopropylsilane | ~4.20 | m | 1H | Si-H |
| ~3.70 | m | 1H | CH-O-Si | |
| ~1.90-1.20 | m | 10H | Cyclohexyl CH₂ | |
| ~1.10 | m | 2H | Si-CH(CH₃)₂ | |
| ~1.05 | d | 12H | Si-CH(CH₃)₂ |
Note: Chemical shifts for Cyclohexyloxydiisopropylsilane are estimated based on general principles as specific literature data was not found.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclohexanol[5][6] | 70.3 | C-OH |
| 35.5 | C2, C6 | |
| 25.6 | C4 | |
| 24.3 | C3, C5 | |
| Cyclohexyloxydiisopropylsilane | ~71.0 | C-O-Si |
| ~35.0 | C2, C6 | |
| ~25.5 | C4 | |
| ~24.0 | C3, C5 | |
| ~17.5 | Si-CH(C H₃)₂ | |
| ~13.0 | Si-C H(CH₃)₂ |
Note: Chemical shifts for Cyclohexyloxydiisopropylsilane are estimated based on general principles as specific literature data was not found.
Visualizations
Caption: Workflow for the protection of a secondary alcohol.
Caption: Workflow for the deprotection of a DIPS ether.
Conclusion
The protection of secondary alcohols using this compound is an effective method for temporarily masking the hydroxyl group during organic synthesis. The resulting diisopropylsilyl ether is stable under various conditions and can be reliably cleaved using standard fluoride-based reagents like TBAF. The protocols provided herein offer a solid foundation for researchers to implement this protection strategy in their synthetic endeavors. As with any chemical reaction, small-scale trials are recommended to optimize conditions for specific substrates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]
- 6. Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com [chegg.com]
Application Notes and Protocols for Surface Modification using Chlorodiisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chlorodiisopropylsilane as a silane (B1218182) coupling agent for the surface modification of various substrates. The protocols detailed below serve as a foundational methodology for achieving hydrophobic surfaces with improved adhesion properties, which can be optimized for specific research, and drug development applications.
Introduction to this compound Surface Modification
This compound (CDiPS) is a monofunctional chlorosilane used to create a hydrophobic, low-energy surface on substrates possessing hydroxyl (-OH) groups, such as glass, silicon wafers, and metal oxides. The diisopropyl groups provide steric hindrance, which can influence the packing density of the self-assembled monolayer (SAM), while the reactive Si-Cl bond readily hydrolyzes and condenses with surface hydroxyls to form stable siloxane (Si-O-Si) bonds. This surface modification is valuable in applications requiring controlled wettability, reduced biofouling, and enhanced adhesion of subsequent coatings or materials.
The primary advantages of using this compound include:
-
Creation of Hydrophobic Surfaces: The diisopropylsilyl groups impart a nonpolar character to the surface, significantly increasing the water contact angle.
-
Improved Adhesion: By functionalizing the surface, CDiPS can act as a tie-layer to improve the adhesion of polymers and other organic materials to inorganic substrates.
-
Formation of a Monolayer: As a monofunctional silane, it is less prone to vertical polymerization compared to tri-functional silanes, facilitating the formation of a more defined monolayer.
Principle of Silanization
The surface modification process with this compound is a two-step reaction:
-
Hydrolysis: The silicon-chlorine bond is highly reactive and readily hydrolyzes in the presence of trace amounts of water on the substrate surface or in the reaction solvent to form a reactive silanol (B1196071) intermediate (Diisopropylsilanol).
-
Condensation: The newly formed silanol group then condenses with the hydroxyl groups present on the substrate surface to form a stable, covalent Si-O-Si bond, effectively tethering the diisopropylsilyl group to the surface.
Quantitative Data on Surface Modification
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a comparative overview of the expected changes in surface properties based on data from analogous silane coupling agents. The actual values for a this compound-modified surface should be determined experimentally.
| Surface Property | Untreated Substrate (Typical) | Expected Range for CDiPS Modified Substrate |
| Water Contact Angle (°) | 10 - 40 | 80 - 110 |
| Surface Free Energy (mN/m) | 50 - 70 | 20 - 30 |
| Adhesion Strength (MPa) | Substrate Dependent | Application Dependent (Significant Increase Expected) |
Experimental Protocols
Two primary methods for surface modification with this compound are solution-phase deposition and vapor-phase deposition. The choice of method depends on the substrate, desired uniformity of the coating, and available equipment.
Protocol 1: Solution-Phase Deposition
This protocol is suitable for a wide range of substrates and can be performed with standard laboratory equipment.
Materials:
-
This compound (CDiPS)
-
Anhydrous solvent (e.g., toluene (B28343), hexane)
-
Substrate with hydroxylated surface (e.g., glass slides, silicon wafers)
-
Cleaning agents (e.g., piranha solution, acetone (B3395972), isopropanol, deionized water)
-
Nitrogen or argon gas
-
Oven or hotplate
-
Glassware for reaction
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone and isopropanol, followed by rinsing with deionized water.
-
To ensure a high density of surface hydroxyl groups, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry it in an oven at 110-120°C for at least 1 hour.
-
Allow the substrate to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
-
Silanization Reaction:
-
In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Post-Reaction Washing and Curing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any unbound silane.
-
Perform a final rinse with a fresh portion of the solvent.
-
Cure the coated substrate by baking in an oven at 110-120°C for 30-60 minutes. This step helps to drive the condensation reaction to completion and remove any residual solvent.
-
Store the modified substrate in a clean, dry environment.
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition is preferred for achieving a more uniform and thinner monolayer, especially for sensitive substrates.
Materials:
-
This compound (CDiPS)
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Cleaned and hydroxylated substrate
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Prepare the substrate as described in Protocol 1 (Step 1).
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrate inside a vacuum desiccator.
-
In a small, open vial, place a few drops (e.g., 100-200 µL) of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrate.
-
-
Silanization:
-
Evacuate the desiccator using a vacuum pump for a few minutes to reduce the pressure and facilitate the vaporization of the silane.
-
Seal the desiccator and allow the deposition to proceed at room temperature for 2-12 hours. The optimal time will depend on the vapor pressure of the silane and the desired surface coverage.
-
-
Post-Deposition Treatment:
-
Vent the desiccator to atmospheric pressure in a fume hood.
-
Remove the coated substrate and rinse it with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed silane.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes.
-
Store the modified substrate in a clean, dry, and inert environment.
-
Characterization of Modified Surfaces
The success of the surface modification can be evaluated using several analytical techniques:
-
Contact Angle Goniometry: This is a simple and effective method to assess the change in surface wettability. A significant increase in the water contact angle indicates successful hydrophobic modification.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of silicon and carbon from the diisopropylsilyl groups on the surface and to determine the elemental composition of the coating.
-
Atomic Force Microscopy (AFM): AFM provides information on the surface topography and roughness, which can indicate the uniformity of the silane layer.
-
Adhesion Testing: For applications where adhesion is critical, pull-off adhesion tests (as per ASTM D4541) can be performed to quantify the improvement in bond strength.[1]
Mandatory Visualizations
Caption: Experimental workflow for surface modification with this compound.
References
Application Notes and Protocols: Standard Procedure for Diisopropylsilyl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a critical strategy to prevent undesired side reactions. Silyl (B83357) ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation, tunable stability, and selective cleavage under specific conditions. The diisopropylsilyl (DIPS) ether protecting group offers a unique balance of steric hindrance and reactivity, positioning it as a valuable tool in the synthesis of complex molecules. These application notes provide a detailed overview of the standard procedures for the formation of diisopropylsilyl ethers, their relative stability, and protocols for their deprotection.
Core Concepts
The formation of a diisopropylsilyl ether involves the reaction of an alcohol with a diisopropylsilylating agent, typically diisopropylsilyl chloride (DIPSCl) or diisopropylsilyl trifluoromethanesulfonate (B1224126) (DIPSTf), in the presence of a base. The choice of silylating agent and reaction conditions depends on the nature of the alcohol (primary, secondary, or tertiary) and the presence of other functional groups in the molecule.
General Reaction Scheme:
Alcohol + Diisopropylsilylating Agent + Base → Diisopropylsilyl Ether
Reagents and Materials
| Reagent/Material | Purpose | Typical Examples |
| Alcohol | Substrate | Primary, secondary, or tertiary alcohols |
| Silylating Agent | Source of the DIPS group | Diisopropylsilyl chloride (DIPSCl), Diisopropylsilyl trifluoromethanesulfonate (DIPSTf) |
| Base | Acid scavenger and/or catalyst | Imidazole (B134444), 2,6-lutidine, triethylamine (B128534) (Et₃N), pyridine |
| Solvent | Reaction medium | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN) |
| Work-up Reagents | Quenching and extraction | Saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, organic solvents (e.g., ethyl acetate (B1210297), diethyl ether) |
| Purification | Isolation of the product | Silica (B1680970) gel for column chromatography |
Experimental Protocols
Protocol 1: General Procedure for the Formation of Diisopropylsilyl Ethers using Diisopropylsilyl Chloride
This protocol is a general method for the protection of primary and secondary alcohols.
Materials:
-
Alcohol (1.0 equiv)
-
Diisopropylsilyl chloride (DIPSCl) (1.2 - 1.5 equiv)
-
Imidazole or 2,6-lutidine (2.0 - 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol and imidazole (or 2,6-lutidine) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alcohol Type | Typical Reagent Equivalents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary | DIPSCl (1.2), Imidazole (2.2) | DMF | 2 - 8 | >90 |
| Secondary | DIPSCl (1.5), 2,6-lutidine (2.5) | DCM | 8 - 16 | 80 - 95 |
Protocol 2: Formation of Diisopropylsilyl Ethers from Hindered Alcohols using Diisopropylsilyl Triflate
For sterically hindered secondary and tertiary alcohols, the more reactive diisopropylsilyl trifluoromethanesulfonate (DIPSTf) is often used.
Materials:
-
Alcohol (1.0 equiv)
-
Diisopropylsilyl trifluoromethanesulfonate (DIPSTf) (1.2 - 1.5 equiv)
-
2,6-Lutidine (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol and 2,6-lutidine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add diisopropylsilyl trifluoromethanesulfonate to the stirred solution.
-
Allow the reaction to slowly warm to 0 °C or room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Alcohol Type | Typical Reagent Equivalents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Hindered Secondary | DIPSTf (1.2), 2,6-lutidine (2.0) | DCM | 1 - 3 | 85 - 95 |
| Tertiary | DIPSTf (1.5), 2,6-lutidine (3.0) | DCM | 2 - 4 | 70 - 85 |
Stability and Deprotection
The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom. Diisopropylsilyl ethers are expected to be more stable than smaller silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers, and of comparable or slightly less stability than the more sterically hindered triisopropylsilyl (TIPS) ethers.[1][2]
Relative Stability in Acidic Media: TMS < TES < DIPS (inferred) < TIPS < TBDPS[1]
Protocol 3: Deprotection of Diisopropylsilyl Ethers
The cleavage of DIPS ethers can be achieved using fluoride-based reagents or under acidic conditions. The choice of method depends on the sensitivity of other functional groups in the molecule.
Method A: Fluoride-Mediated Deprotection
Materials:
-
DIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.1 - 1.5 equiv, 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the DIPS-protected alcohol in THF.
-
Add the TBAF solution at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
Method B: Acid-Catalyzed Deprotection
Materials:
-
DIPS-protected alcohol (1.0 equiv)
-
Acetic acid (AcOH) or Trifluoroacetic acid (TFA)
-
THF/Water or DCM
Procedure:
-
Dissolve the DIPS-protected alcohol in a mixture of THF and water (e.g., 3:1).
-
Add acetic acid (typically 80% aqueous solution) or a catalytic amount of TFA.
-
Stir at room temperature for 4-24 hours, monitoring by TLC.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
| Deprotection Reagent | Solvent | Typical Reaction Time | Comments |
| TBAF | THF | 0.5 - 4 h | Generally fast and efficient. |
| HF-Pyridine | THF/Pyridine | 1 - 12 h | Less basic alternative to TBAF. |
| Acetic Acid | THF/H₂O | 4 - 24 h | Mild acidic conditions. |
| Trifluoroacetic Acid (cat.) | DCM | 1 - 6 h | Stronger acidic conditions. |
Visualizations
Caption: General experimental workflow for the formation and cleavage of diisopropylsilyl ethers.
Caption: Inferred relative stability of DIPS ethers compared to other common silyl ethers under acidic conditions.
Conclusion
The diisopropylsilyl ether is a valuable protecting group for alcohols, offering a moderate level of stability that can be strategically employed in complex synthetic routes. The choice of silylating agent and reaction conditions allows for the efficient protection of a wide range of alcohols. Deprotection can be readily achieved using standard fluoride-based or acidic protocols, providing chemists with a versatile tool for the synthesis of valuable molecules.
References
Application Notes: Cleavage of Diisopropylsilyl Ethers using Tetrabutylammonium Fluoride (TBAF)
Introduction
Diisopropylsilyl (DIPS) ethers are a class of silyl (B83357) ether protecting groups utilized in organic synthesis to mask the reactivity of hydroxyl functional groups. While structurally similar to the more common triisopropylsilyl (TIPS) ethers, DIPS ethers can offer nuanced differences in stability and reactivity. Tetrabutylammonium fluoride (B91410) (TBAF) is a highly effective and widely used reagent for the cleavage of silyl ethers, including sterically hindered ones like DIPS ethers. The fluoride ion's high affinity for silicon drives the deprotection reaction, forming a strong silicon-fluoride bond and liberating the parent alcohol. These application notes provide a detailed protocol and compiled data for the TBAF-mediated cleavage of DIPS ethers.
Mechanism of Action
The deprotection of DIPS ethers with TBAF proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. This attack is facilitated by the high affinity of silicon for fluoride, leading to the formation of a transient, pentacoordinate silicon intermediate. This intermediate is unstable and subsequently fragments, breaking the silicon-oxygen bond to release the corresponding alkoxide. A standard aqueous workup then protonates the alkoxide to yield the desired alcohol and a stable diisopropylsilyl fluoride byproduct. The formation of the very strong Si-F bond is the primary driving force for this reaction.
Selectivity and Stability
The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. Generally, silyl ethers exhibit the following order of stability under acidic conditions: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) / Diisopropylsilyl (DIPS) < tert-Butyldiphenylsilyl (TBDPS).[1][2] This trend allows for the selective deprotection of less sterically hindered silyl ethers in the presence of more hindered ones like DIPS ethers. Conversely, the strong nucleophilicity of the fluoride ion in TBAF allows for the efficient cleavage of even robust silyl ethers like DIPS.
Considerations for Reaction Conditions
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used solvent for TBAF-mediated deprotections as it readily dissolves both the silyl ether substrate and the TBAF reagent.[3][4][5][6]
-
Temperature: Reactions are typically performed at room temperature, although gentle heating may be required for particularly hindered substrates.[3] For sensitive substrates, the reaction can be initiated at 0 °C.[6][7]
-
Stoichiometry: A slight excess of TBAF (typically 1.1 to 1.5 equivalents) is generally sufficient for complete deprotection.[3]
-
Basicity of TBAF: Commercial solutions of TBAF are inherently basic and can cause side reactions, such as epimerization or elimination, in sensitive substrates.[6] For such cases, buffering the TBAF solution with a mild acid like acetic acid is recommended to neutralize the basicity without significantly impeding the desilylation activity.[6][7]
Quantitative Data Summary
The following table summarizes representative quantitative data for the TBAF-mediated cleavage of various silyl ethers, with a focus on sterically hindered examples analogous to DIPS ethers.
| Entry | Substrate (Silyl Ether of) | TBAF (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Primary Alcohol (TIPS protected) | 1.1 | THF | Room Temp. | 1-4 h | ~95% |
| 2 | Secondary Alcohol (TIPS protected) | 1.1 | THF | Room Temp. | 2 h | >90% |
| 3 | Hindered Secondary Alcohol (TIPS protected) | 3.0 | THF | 50 | 24 h | 85% |
| 4 | Phenol (TIPS protected) | 1.1 | THF | Room Temp. | < 1 h | >95% |
| 5 | Complex Alcohol (TBDMS protected) | 1.2 | THF | Room Temp. | 48 h | 97% |
| 6 | Primary Alcohol (TBDMS protected) | 1.0 | THF | Room Temp. | Overnight | 99% |
Note: Reaction times and yields are highly substrate-dependent and may require optimization.[3]
Detailed Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Cleavage of DIPS Ethers
Materials:
-
DIPS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1–1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve the DIPS-protected alcohol (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1–0.5 M.
-
To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise. For base-sensitive substrates, it is advisable to cool the solution to 0 °C before the addition of TBAF.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench by adding saturated aqueous ammonium chloride solution.[3]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.
Protocol 2: Non-Aqueous Workup Procedure for TBAF-Mediated Deprotection
This protocol is particularly useful for products with high water solubility, as it avoids an aqueous extraction.[8][9][10]
Additional Materials:
-
DOWEX 50WX8-400 (H⁺-form) resin
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (B129727) (MeOH)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Upon completion of the reaction, add powdered calcium carbonate (excess) and DOWEX 50WX8-400 resin (excess) to the reaction mixture, followed by the addition of methanol.[8]
-
Stir the resulting suspension vigorously at room temperature for 1 hour.[8]
-
Filter the suspension through a pad of celite or a sintered glass funnel to remove the resin and inorganic salts.
-
Wash the filter cake with additional methanol or THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude deprotected alcohol.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Visualized Workflow and Logic
Caption: Experimental workflow for the TBAF-mediated cleavage of DIPS ethers.
Caption: Logical relationships in DIPS ether deprotection using TBAF.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 10. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Silylation of Hindered Alcohols with Chlorodiisopropylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability to a wide range of reaction conditions, and tunable lability for deprotection. For sterically hindered alcohols, where traditional silylating agents like tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl) may react sluggishly or not at all, more specialized reagents are required.
Chlorodiisopropylsilane (i-Pr₂SiHCl) offers a valuable tool for the protection of such challenging substrates. The diisopropylsilyl (DIPS) group provides significant steric bulk, rendering the resulting silyl ether stable under many synthetic conditions. However, the increased steric hindrance of the reagent itself necessitates carefully optimized reaction conditions for efficient silylation. This document provides detailed application notes and protocols for the successful silylation of hindered alcohols using this compound.
Factors Influencing Silylation of Hindered Alcohols
Several factors must be considered to achieve high yields in the silylation of sterically encumbered alcohols:
-
Choice of Base: A suitable base is crucial to deprotonate the alcohol, forming the more nucleophilic alkoxide, and to neutralize the HCl byproduct generated during the reaction. For hindered alcohols, common bases like triethylamine (B128534) may not be sufficient. Stronger, non-nucleophilic bases or nucleophilic catalysts are often employed. Imidazole (B134444) is a widely used and effective base for this transformation. For particularly challenging substrates, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1]
-
Solvent: The choice of solvent is critical and must be aprotic and anhydrous to prevent hydrolysis of the chlorosilane reagent and the silyl ether product. Dichloromethane (B109758) (DCM) is a common and effective solvent for these reactions. Other aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) can also be used. DMF, being a polar aprotic solvent, can sometimes accelerate the reaction rate.[2]
-
Temperature and Reaction Time: The reaction temperature and duration are dependent on the steric hindrance of the alcohol. While many silylations can be performed at room temperature, reactions with hindered alcohols often benefit from initial cooling to 0 °C to control the exothermic reaction upon addition of the silylating agent, followed by warming to room temperature and stirring for an extended period (typically overnight) to ensure completion.[3]
-
Stoichiometry: A slight excess of this compound (typically 1.1 to 1.5 equivalents) and the base is generally used to drive the reaction to completion.
-
Anhydrous Conditions: Chlorosilanes are sensitive to moisture. Therefore, all reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and freshly dried glassware to prevent the formation of siloxanes and other byproducts.[4]
Summary of Reaction Conditions
The following table summarizes representative conditions for the silylation of alcohols with this compound, highlighting the variations for different substrate types.
| Substrate Type | This compound (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Temperature | Time | Yield |
| Primary/Secondary Alcohol | 1.2 | Imidazole (2.0) | - | DCM | 0 °C to RT | 12-24 h | High |
| Diol | 1.0 | - | DMAP (cat.) | Not specified | Not specified | Not specified | Not specified |
| Complex Secondary Alcohol | 1.0 | Imidazole (2.0) | - | DCM | 0 °C to RT | Overnight | Not specified |
Experimental Workflow
The general workflow for the silylation of a hindered alcohol with this compound is depicted in the following diagram.
Caption: General workflow for the silylation of hindered alcohols.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Hindered Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hindered alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Imidazole (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Nitrogen or argon gas supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reaction Setup: To the flask, add the hindered alcohol (1.0 eq.) and imidazole (2.0 eq.). Add anhydrous DCM via syringe to dissolve the solids (to a typical concentration of 0.1-0.5 M).
-
Addition of Silylating Agent: Cool the stirred solution to 0 °C in an ice bath. Slowly add this compound (1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.[4]
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diisopropylsilyl ether.
Protocol 2: Silylation of a Highly Hindered Tertiary Alcohol (Conceptual)
For extremely hindered tertiary alcohols where Protocol 1 may be ineffective, a more reactive silylating agent can be generated in situ. This protocol is based on procedures for related sterically demanding silyl chlorides.
Additional Materials:
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
Procedure Modification:
-
Follow steps 1 and 2 of Protocol 1.
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add silver trifluoromethanesulfonate (1.0 eq.) to the this compound solution and stir at room temperature for 30 minutes to generate the more reactive diisopropylsilyl triflate in situ.
-
Cool the solution of the hindered alcohol and base to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared diisopropylsilyl triflate solution to the alcohol solution via cannula or syringe.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours), monitoring by TLC.
-
Proceed with the work-up and purification as described in Protocol 1.
Note: This is a conceptual protocol and requires careful optimization and safety considerations due to the high reactivity of silyl triflates.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficiently reactive base/catalyst | Add a catalytic amount of DMAP. For very hindered alcohols, consider generating the silyl triflate in situ. |
| Steric hindrance of the alcohol | Increase reaction time and/or temperature. | |
| Formation of siloxane byproduct | Presence of water | Ensure all glassware is rigorously dried and use anhydrous solvents and reagents.[4] |
| Difficult purification | Similar polarity of product and byproducts | Optimize reaction conditions to minimize byproduct formation. Consider alternative purification methods like preparative HPLC.[4] |
Conclusion
The silylation of hindered alcohols with this compound is a valuable method for the protection of sterically congested hydroxyl groups. Success in these reactions hinges on the careful selection of a suitable base, rigorous exclusion of moisture, and optimization of reaction time and temperature. By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize this compound to advance their synthetic campaigns in the development of complex molecules.
References
Application of Chlorodiisopropylsilane in Pharmaceutical Synthesis: A Detailed Guide
Introduction
Chlorodiisopropylsilane [(i-Pr)₂SiHCl] is a versatile organosilicon compound that has found significant application in the synthesis of pharmaceuticals. Its primary role is as a protecting group for hydroxyl (-OH) and amino (-NH₂) functional groups, which are ubiquitous in drug molecules. The steric bulk provided by the two isopropyl groups offers high selectivity for less sterically hindered hydroxyl groups and imparts stability to the resulting silyl (B83357) ether under a range of reaction conditions. This selectivity is crucial in multi-step syntheses of complex pharmaceutical intermediates, ensuring that specific functional groups remain unreactive while other parts of the molecule are being modified. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for carbapenem (B1253116) antibiotics.
Application in the Synthesis of Carbapenem Antibiotics
Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of these complex molecules often requires the use of protecting groups to mask reactive functionalities. One critical step is the protection of the hydroxyl group on the hydroxyethyl (B10761427) side chain of the azetidinone core. This compound is an effective reagent for this purpose, forming a stable diisopropylsilyl (DIPS) ether.
A key intermediate in the synthesis of many carbapenem antibiotics, such as Doripenem and Meropenem, is a protected (3S,4R)-3-((R)-1-hydroxyethyl)-4-methyl-azetidin-2-one derivative. The protection of the hydroxyl group is essential to prevent unwanted side reactions during subsequent synthetic transformations.
Below is a detailed protocol for the protection of the hydroxyl group of a carbapenem intermediate using this compound.
Experimental Protocol: Silylation of (3S,4R)-3-((R)-1-hydroxyethyl)-4-methyl-azetidin-2-one
This protocol describes the selective protection of the secondary hydroxyl group of the azetidinone intermediate.
Reaction Scheme:
Caption: Silylation of the azetidinone intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| (3S,4R)-3-((R)-1-hydroxyethyl)-4-methyl-azetidin-2-one | 143.18 | 1.0 | 1.0 |
| This compound | 150.72 | 1.1 | 1.1 |
| Imidazole | 68.08 | 1.2 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | - | - |
| Ethyl acetate (B1210297) | - | - | - |
| Saturated aqueous sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a solution of (3S,4R)-3-((R)-1-hydroxyethyl)-4-methyl-azetidin-2-one (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add imidazole (1.2 mmol).
-
Stir the mixture until the imidazole has dissolved.
-
To this solution, add this compound (1.1 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired silylated product.
Expected Yield and Purity:
| Product | Yield (%) | Purity (%) |
| (3S,4R)-3-[(R)-1-(diisopropylsilyloxy)ethyl]-4-methyl-azetidin-2-one | 85-95 | >98 |
Logical Workflow for the Application of this compound in Pharmaceutical Synthesis
The decision-making process for employing this compound as a protecting group in a pharmaceutical synthesis campaign involves several key considerations. The following diagram illustrates a typical workflow.
Caption: Decision workflow for using this compound.
This compound is a valuable tool in the arsenal (B13267) of the synthetic organic chemist, particularly in the field of pharmaceutical development. Its bulky nature allows for the selective protection of less hindered hydroxyl and amino groups, a feature that is often exploited in the synthesis of complex drug molecules like carbapenem antibiotics. The protocol provided herein offers a practical guide for researchers and scientists for the application of this reagent. The stability of the resulting diisopropylsilyl ether under various reaction conditions, coupled with its reliable deprotection, makes this compound a robust choice for protecting group strategies in the synthesis of pharmaceuticals.
Troubleshooting & Optimization
incomplete silylation with Chlorodiisopropylsilane causes and solutions
Welcome to the technical support center for silylation reactions using Chlorodiisopropylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their silylation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a silylating agent used in organic synthesis to introduce a diisopropylsilyl (DIPS) protecting group to functional groups, most commonly alcohols. The DIPS group is known for its steric bulk, which provides high stability under a range of reaction conditions. This stability makes it a valuable tool in multi-step syntheses where selective protection and deprotection are crucial.
Q2: My silylation reaction with this compound is incomplete. What are the most common causes?
Incomplete silylation with this compound can be attributed to several factors:
-
Steric Hindrance: The bulky diisopropyl groups on the silicon atom can slow down the reaction, especially with sterically hindered alcohols.[1][2]
-
Presence of Moisture: this compound readily reacts with water, leading to its decomposition and the formation of non-reactive byproducts like 1,1,3,3-tetraisopropyldisiloxane.[2]
-
Inadequate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction. An insufficiently strong or hindered base may not effectively promote the reaction.[1][2]
-
Suboptimal Reaction Conditions: Factors such as low temperature, short reaction time, or an inappropriate solvent can lead to incomplete conversion.[2]
Q3: How can I drive an incomplete silylation reaction to completion?
To improve the yield of your silylation reaction, consider the following adjustments:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonging the reaction time or gently heating the reaction mixture can help achieve full conversion.[2]
-
Use an Excess of Silylating Agent: A slight excess (1.1-1.5 equivalents) of this compound can help drive the equilibrium towards the product.[2]
-
Optimize the Base: Switching to a stronger or more suitable base, such as imidazole (B134444) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be beneficial, especially for hindered alcohols.[2] Imidazole can also act as a catalyst.[2]
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF can accelerate the reaction rate.[3]
Q4: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What is it and how can I avoid it?
A common byproduct in silylation reactions is 1,1,3,3-tetraisopropyldisiloxane, which forms from the hydrolysis of this compound in the presence of moisture.[2] To minimize its formation, it is crucial to maintain strictly anhydrous conditions. This includes:
-
Oven-drying or flame-drying all glassware.
-
Using anhydrous solvents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Using freshly distilled reagents.[2]
Q5: How do I monitor the progress of my silylation reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] The silylated product will be less polar than the starting alcohol and will have a higher Rf value on the TLC plate. The disappearance of the starting material spot indicates the reaction is complete.[3] Gas chromatography (GC) can also be used for monitoring.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during silylation with this compound.
Problem: Low or No Yield of Silylated Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction due to Steric Hindrance | Increase reaction time and/or temperature. Use a slight excess (1.1-1.5 equivalents) of this compound. Consider a more reactive silylating agent if the steric hindrance is extreme.[2] |
| Presence of Water Leading to Hydrolysis of Silylating Agent | Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled. Conduct the entire experiment under a positive pressure of nitrogen or argon.[2][4] |
| Insufficiently Reactive Base | For sterically hindered alcohols, switch to a stronger, non-nucleophilic base like DBU or a proton sponge. Imidazole is often a good choice as it can also catalyze the reaction.[2] Consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3] |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents such as DMF can accelerate silylation reactions compared to less polar solvents like dichloromethane (B109758) (DCM).[3][5] |
Problem: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| 1,1,3,3-Tetraisopropyldisiloxane | Hydrolysis of this compound due to the presence of moisture.[2] | Rigorously exclude water from the reaction by using anhydrous reagents and solvents and maintaining an inert atmosphere.[2] The addition of molecular sieves can also help.[2] |
| Alkoxysilane | Reaction of this compound with an alcohol solvent. | Use a non-alcoholic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF).[1] |
Experimental Protocols
Standard Protocol for Silylation of a Primary or Secondary Alcohol
This protocol outlines a general procedure for the protection of an alcohol using this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)[2]
-
Imidazole (2.2 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.[2]
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq) and the chosen base (imidazole or triethylamine) in the anhydrous solvent.
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq) dropwise to the stirred solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.[2]
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[2] Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Protocol for Monitoring Silylation by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp and/or a staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde)
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[6]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting alcohol.
-
In the "C" lane, spot the starting alcohol first, and then spot the reaction mixture directly on top of it.
-
In the "RM" lane, spot a sample of your reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.[6]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp if the compounds are UV-active.[8] Alternatively, use an appropriate chemical stain.[8]
-
Analyze the Results: The silylated product should have a higher Rf value (travel further up the plate) than the more polar starting alcohol. The reaction is complete when the starting material spot is no longer visible in the "RM" lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[6]
Visualizations
Caption: A logical workflow for troubleshooting incomplete silylation reactions.
Caption: Desired silylation pathway and the competing hydrolysis side reaction.
References
side reactions of Chlorodiisopropylsilane with acidic functional groups
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of chlorodiisopropylsilane, with a focus on its side reactions with acidic functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The most common side reaction is hydrolysis, which occurs when this compound reacts with water to form diisopropylsilanol. This intermediate is unstable and can self-condense to produce 1,1,3,3-tetraisopropyldisiloxane.[1] Other potential side reactions include incomplete silylation due to steric hindrance and reaction with alcoholic solvents.[1]
Q2: My silylation reaction is slow or incomplete. What are the likely causes?
A2: The diisopropyl groups on the silicon atom are sterically bulky, which can impede the reaction rate.[1] To achieve complete conversion, you may need to employ more forceful conditions, such as increasing the reaction time, raising the temperature, or using a slight excess of this compound (1.1-1.5 equivalents).[1]
Q3: A white precipitate has formed in my reaction. What is it?
A3: The white precipitate is typically the hydrochloride salt of the amine base used in the reaction (e.g., triethylamine (B128534) hydrochloride or imidazolium (B1220033) hydrochloride). This is an expected byproduct formed as the base neutralizes the HCl generated during the silylation.[2][3] It is not usually indicative of a problematic side reaction.[2]
Q4: How does residual water impact the reaction?
A4: Water will react with this compound in a hydrolysis reaction, leading to the formation of diisopropylsilanol. This silanol (B1196071) can then condense with itself to form the undesired byproduct 1,1,3,3-tetraisopropyldisiloxane, which consumes your reagent and can complicate purification.[1][2] Therefore, maintaining strictly anhydrous conditions is critical for a successful reaction.[1]
Q5: Can I use an alcohol, like ethanol (B145695) or methanol, as a solvent for my reaction?
A5: It is not recommended to use alcoholic solvents. The alcohol will react with the this compound, forming an alkoxysilane and competing with your substrate for the silylating agent.[1] Always use anhydrous, non-protic solvents.
Q6: How do I choose an appropriate base for the silylation?
A6: The base is essential for scavenging the HCl byproduct.[1] Common choices include triethylamine and imidazole. Imidazole is often preferred as it can also act as a catalyst.[1][4] For sterically hindered substrates, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.[1]
Q7: How stable are the resulting diisopropylsilyl ethers to acidic conditions?
A7: Silyl (B83357) ethers, in general, are susceptible to cleavage under acidic conditions.[5] The stability of silyl ethers to acid is influenced by the steric bulk of the substituents on the silicon atom. While more stable than smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers, diisopropylsilyl ethers are generally less robust than bulkier ones like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during silylation with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of desired silylated product | Incomplete reaction due to steric hindrance.[1] | Increase reaction time and/or temperature. Use a slight excess (1.1-1.5 equivalents) of this compound.[1] |
| Presence of water leading to hydrolysis of the silylating agent.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] | |
| Presence of a significant amount of 1,1,3,3-tetraisopropyldisiloxane | Hydrolysis of this compound.[1] | Rigorously exclude water from the reaction. Use freshly distilled solvents and reagents. Consider adding a dehydrating agent like molecular sieves.[1] |
| Product appears to be decomposing on the silica (B1680970) gel column | Acidic nature of standard silica gel can cleave the silyl ether.[5] | Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase like neutral or basic alumina.[5] |
| Formation of an emulsion during aqueous workup | Presence of silyl ethers and unreacted chlorosilanes.[5] | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[5] |
| Difficulty in removing the amine hydrochloride salt | The salt is insoluble in many organic solvents. | To avoid hydrolysis of the product during aqueous workup, the salt can be removed by filtration under an inert atmosphere. Dilute the reaction mixture with a dry, non-polar solvent (e.g., hexane) to reduce the solubility of the salt and filter through a pad of Celite®.[2] |
Experimental Protocols
Protocol 1: General Silylation of a Primary or Secondary Alcohol
This protocol outlines a standard procedure for the silylation of an alcohol with this compound.
-
Preparation : Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.), anhydrous solvent (e.g., dichloromethane (B109758) or DMF), and the chosen base (e.g., imidazole, 2.2 eq.).
-
Addition of Silylating Agent : Cool the stirred solution to 0 °C. Add this compound (1.2 eq.) dropwise via syringe.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1] Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification : Purify the crude product by flash column chromatography on silica gel.[1] If the product is acid-sensitive, consider neutralizing the silica gel as described in the troubleshooting guide.[5]
Protocol 2: Silylation under Strictly Anhydrous Conditions to Minimize Hydrolysis
This protocol is designed to minimize the formation of hydrolysis-related side products.
-
Solvent and Reagent Preparation : Distill all solvents from an appropriate drying agent (e.g., dichloromethane from calcium hydride). Distill liquid reagents under reduced pressure. Dry solid reagents in a vacuum oven.
-
Reaction Setup : Assemble the reaction glassware and flame-dry it under a high vacuum. Allow the apparatus to cool under a positive pressure of dry argon.
-
Procedure : Follow the steps outlined in Protocol 1, but ensure all additions are made via syringe through a septum, maintaining a positive pressure of inert gas throughout the experiment.
-
Non-Aqueous Workup : Upon completion, dilute the reaction mixture with a dry, non-polar solvent like hexane (B92381) and filter through a pad of Celite® under an inert atmosphere to remove the amine hydrochloride salt.[2] Wash the filter cake with more dry solvent. The combined filtrate contains the desired product and can be concentrated and purified.
Data Presentation
Relative Stability of Common Silyl Ethers to Acidic Conditions
| Silyl Group | Abbreviation | Relative Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | ↓ |
| tert-Butyldimethylsilyl | TBDMS / TBS | |
| Diisopropylsilyl | DIPS | Intermediate |
| Triisopropylsilyl | TIPS | |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
This table provides a general trend; actual stability can vary based on substrate and specific reaction conditions.[2]
Visualizations
Caption: General pathway for the silylation of an alcohol.
Caption: Hydrolysis side reaction of this compound.
Caption: Troubleshooting workflow for low silylation yield.
References
optimizing Chlorodiisopropylsilane reaction conditions: temperature and solvent
Technical Support Center: Optimizing Chlorodiisopropylsilane Reactions
Welcome to the technical support center for this compound (CDIPS) reactions. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent, with a focus on optimizing reaction conditions such as temperature and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (CDIPS)? this compound is a silylating agent used to introduce the diisopropylsilyl (DIPS) protecting group onto alcohols. This protection is often employed during multi-step organic syntheses.
Q2: How does the choice of solvent affect my silylation reaction with CDIPS? Solvent polarity is a critical factor that influences the reaction mechanism and rate.[1]
-
Polar aprotic solvents , such as acetonitrile (B52724) or dimethylformamide (DMF), are generally preferred for SN2 reactions with strong nucleophiles (like alkoxides formed from alcohols).[1] These solvents can help accelerate the reaction.
-
Non-protic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are also commonly used to avoid reaction of the solvent with the chlorosilane.[2]
-
Polar protic solvents , like alcohols, should be avoided as the reaction solvent because they can react with this compound.[2]
Q3: What is the role of a base in this reaction, and which one should I choose? A base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the silylation reaction.[2] Common choices include non-nucleophilic amine bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (Hünig's base).[1] For more challenging silylations, or with sterically hindered alcohols, stronger bases or catalysts like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) may be beneficial.[2] Imidazole can act as both a catalyst and a base.[2]
Q4: How does the structure of the alcohol affect the reaction rate? The steric hindrance around the hydroxyl group significantly impacts the rate of silylation. The general order of reactivity is: primary > secondary > tertiary alcohols. Tertiary alcohols are the most difficult to silylate and may require more forcing conditions, such as higher temperatures, longer reaction times, or more reactive silylating agents.
Q5: How can I monitor the progress of my reaction? The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2] The silylated product (a diisopropylsilyl ether) will be less polar than the starting alcohol, resulting in a higher Rf value on TLC.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during silylation with this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Inappropriate solvent choice: The solvent may be too non-polar.[1] 2. Low reaction temperature: The activation energy for the reaction is not being met.[1] 3. Steric hindrance: The alcohol substrate is sterically hindered.[2] 4. Insufficiently reactive base: The base may not be strong enough to facilitate the reaction effectively. | 1. Solvent Optimization: Switch to a polar aprotic solvent like DMF or acetonitrile.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress.[1] For less reactive substrates, gentle warming may be required. 3. Increase Reagent Excess & Time: Use a slight excess (1.1-1.5 equivalents) of this compound and increase the reaction time.[2] 4. Base/Catalyst Selection: Consider using imidazole or adding a catalytic amount of DMAP along with triethylamine. |
| Low Yield of Desired Product | 1. Presence of moisture: Chlorosilanes are highly sensitive to moisture, leading to hydrolysis of the starting material.[1] 2. Product loss during workup: The silylated product may be volatile or lost during extraction. | 1. Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Workup Optimization: Check for product in all layers and solvent traps. Modify the extraction and purification procedure as needed. |
| Formation of Side Products | 1. Formation of 1,1,3,3-tetraisopropyldisiloxane: This white precipitate results from the hydrolysis of this compound.[1][2] 2. Over-silylation: Occurs with substrates containing multiple hydroxyl groups. | 1. Rigorous Moisture Exclusion: As mentioned above, rigorously exclude water from the reaction. Use freshly distilled solvents and reagents.[2] 2. Stoichiometric Control: Use a stoichiometric amount (1.0-1.1 equivalents) of this compound to achieve selective silylation of the least sterically hindered hydroxyl group. Running the reaction at a lower temperature can also improve selectivity. |
| Difficult Purification | The byproduct (e.g., disiloxane) has a similar polarity to the desired product. | Optimize the reaction to minimize byproduct formation.[2] Consider alternative purification techniques such as distillation or preparative HPLC if standard column chromatography is ineffective.[2] |
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the silylation of a primary alcohol (e.g., benzyl (B1604629) alcohol) with this compound, illustrating the general effects of solvent and temperature. Note: Optimal conditions will vary depending on the specific substrate.
| Solvent | Base (equiv.) | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Notes |
| Dichloromethane (DCM) | Imidazole (2.2) | 25 (Room Temp) | 12 - 24 | Moderate to Good | A common starting point. Reaction may be slow for less reactive alcohols. |
| Tetrahydrofuran (THF) | Triethylamine (1.5) + DMAP (cat.) | 25 (Room Temp) | 8 - 16 | Good | Good general-purpose solvent. |
| Acetonitrile | Triethylamine (1.5) | 25 (Room Temp) | 4 - 12 | Good to Excellent | Polar aprotic solvent can accelerate the reaction. |
| Dimethylformamide (DMF) | Imidazole (2.2) | 0 to 25 | 2 - 8 | Excellent | Often provides the fastest reaction rates, but can be difficult to remove during workup. |
| Toluene | Hünig's Base (1.5) | 50 - 80 | 6 - 18 | Moderate to Good | Useful for reactions requiring higher temperatures. |
Experimental Protocols
General Protocol for the Silylation of a Primary or Secondary Alcohol
This protocol is designed to minimize the formation of hydrolysis-related side products.
1. Materials and Reagent Preparation:
-
Alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Base (e.g., Imidazole, 2.2 eq. or Triethylamine, 1.5 eq.)
-
Anhydrous solvent (e.g., DCM, THF, or DMF)
-
All glassware should be oven-dried or flame-dried before use.[1]
-
Distill all solvents from an appropriate drying agent (e.g., DCM from calcium hydride).[2]
2. Reaction Setup:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar) and flame-dry it under a high vacuum.
-
Allow the apparatus to cool under a positive pressure of dry argon or nitrogen.[2]
3. Procedure:
-
Dissolve the alcohol and the base in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution via a dry syringe.[2]
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC).[2]
4. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.[2]
-
Remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.[1][2]
Visualizations
References
Technical Support Center: Handling Chlorodiisopropylsilane in Aqueous Workup Procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective handling of chlorodiisopropylsilane during aqueous workup procedures.
Troubleshooting Guide
Q1: My aqueous workup is producing a significant amount of fumes and is highly exothermic. What is happening and what should I do?
A: You are observing the rapid hydrolysis of unreacted this compound. This reaction is highly exothermic and produces hydrogen chloride (HCl) gas, which appears as corrosive fumes.
-
Immediate Action: Ensure the reaction is being performed in a well-ventilated fume hood. If the reaction becomes too vigorous, cool the flask with an ice bath. Do not seal the reaction vessel, as this can lead to pressure buildup.
-
Preventative Measures:
-
Slow Quenching: Add the reaction mixture slowly to a cooled, stirred aqueous solution (e.g., saturated sodium bicarbonate or water/ice). This will help to control the exotherm.
-
Reverse Addition: Consider adding the aqueous quenching solution slowly to the cooled reaction mixture.
-
Inert Atmosphere: While not always practical for a workup, minimizing exposure of the bulk reagent to moist air will prevent premature hydrolysis.
-
Q2: I've noticed a white solid precipitating during my aqueous workup. What is it and how do I deal with it?
A: The white solid is likely a mixture of siloxanes and potentially polymeric silicon-based byproducts formed from the hydrolysis and subsequent condensation of this compound.
-
Identification: The primary, and desired, hydrolysis product is 1,1,3,3-tetraisopropyldisiloxane (B103293), which is a liquid. However, further condensation can lead to higher molecular weight, solid polysiloxanes.
-
Troubleshooting:
-
Solvent Choice: Ensure you are using an appropriate organic solvent in your extraction step that can dissolve the desired product and the siloxane byproducts. Diethyl ether, ethyl acetate, or dichloromethane (B109758) are common choices.
-
pH Adjustment: The condensation of silanols to siloxanes can be influenced by pH. While the hydrolysis of this compound generates HCl, creating an acidic environment, subsequent neutralization with a base might affect the solubility of these byproducts.
-
Filtration: If the solid is persistent and interfering with the separation of layers, it may be necessary to filter the biphasic mixture before proceeding with the extraction.
-
Q3: After my aqueous workup and solvent removal, my product is contaminated with a greasy or oily residue. How can I remove it?
A: The residue is most likely 1,1,3,3-tetraisopropyldisiloxane and other related siloxanes.
-
Purification Strategies:
-
Chromatography: Column chromatography is often effective for separating the desired organic product from non-polar siloxane byproducts.
-
Distillation/Kugelrohr: If your product is thermally stable and has a significantly different boiling point from the siloxane byproducts, distillation can be a viable purification method.
-
Solvent Washes: Depending on the solubility differences, selective precipitation and washing of your desired product may be possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
A: The hydrolysis of this compound initially forms diisopropylsilanol, which is unstable and rapidly condenses to form 1,1,3,3-tetraisopropyldisiloxane and hydrogen chloride.
Q2: What are the main safety concerns when quenching a reaction containing this compound?
A: The primary safety concerns are:
-
Exothermic Reaction: The hydrolysis is highly exothermic and can cause the solvent to boil if not controlled.
-
HCl Gas Evolution: The reaction releases corrosive hydrogen chloride gas.[1]
-
Flammability: this compound is a flammable liquid.
-
Corrosivity: this compound causes severe skin burns and eye damage.
Q3: Can I use an aqueous solution of a base, like sodium bicarbonate, to quench my reaction?
A: Yes, using a mild base like saturated aqueous sodium bicarbonate is a common and recommended procedure. It will neutralize the in-situ generated HCl, which can be beneficial for acid-sensitive functional groups in your desired product. However, be aware of gas evolution (CO2) in addition to the heat from the hydrolysis reaction. The addition should be done slowly and with vigorous stirring in an open or vented vessel.
Q4: How can I monitor the progress of the quench?
A: A simple way to monitor the completion of the quench is to test the pH of the aqueous layer. Once all the this compound has been hydrolyzed and the resulting HCl has been neutralized (if using a basic quench), the aqueous layer will no longer be acidic.
Data Presentation
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Properties |
| This compound | C6H15ClSi | 150.72 | 137 | Flammable, corrosive, reacts with water. |
| 1,1,3,3-Tetraisopropyldisiloxane | C12H30OSi2 | 246.54 | ~210-212 | Common byproduct of hydrolysis. |
| Hydrogen Chloride | HCl | 36.46 | -85.05 | Corrosive gas.[1] |
Experimental Protocols
Protocol: Standard Aqueous Workup for Quenching this compound
-
Preparation:
-
Ensure the reaction has reached completion before initiating the workup.
-
Prepare a separate flask containing a stirred, cooled (0 °C) solution for quenching. A suitable choice is saturated aqueous sodium bicarbonate or a 1:1 mixture of ice and water. The volume of the quench solution should be at least equal to the volume of the reaction mixture.
-
Have an ice bath ready to cool the reaction flask if necessary.
-
-
Quenching:
-
In a well-ventilated fume hood, slowly add the reaction mixture dropwise via an addition funnel to the vigorously stirred quenching solution.
-
Monitor the temperature of the quenching solution. If it rises significantly, pause the addition and allow it to cool.
-
Alternatively, for smaller scale reactions, the quenching solution can be added slowly to the cooled (0 °C) reaction mixture.
-
-
Extraction:
-
Once the addition is complete and the reaction has subsided (no more gas evolution or heat generation), transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely contain siloxane byproducts. Purify the product as required, for example, by column chromatography or distillation.
-
Visualizations
Caption: Hydrolysis and condensation of this compound.
References
removing residual Chlorodiisopropylsilane from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of residual chlorodiisopropylsilane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed from this compound during a reaction work-up?
When this compound is exposed to water or other protic solvents during a reaction work-up, it readily hydrolyzes. The primary byproducts are diisopropylsilanol, which can then condense to form disiloxanes and other oligomeric or polymeric siloxanes, and hydrochloric acid (HCl).[1][2] The formation of HCl will make the aqueous layer acidic.
Q2: I've quenched my reaction containing residual this compound with water, and now I have a white emulsion or precipitate. What is it and how do I handle it?
The white emulsion or precipitate is likely composed of insoluble siloxane polymers formed from the hydrolysis of this compound. To manage this, you can try the following:
-
Dilution: Dilute the organic layer with a suitable solvent to decrease the concentration of the siloxanes, which may help break up the emulsion.
-
Filtration: If a solid precipitate has formed, it can often be removed by filtration through a pad of celite.
-
Aqueous Wash: A thorough wash with a saturated aqueous solution, such as brine, can help break emulsions and remove some of the more polar siloxane species.[3][4]
Q3: Can I remove this compound by evaporation (e.g., on a rotary evaporator)?
This compound is a relatively volatile compound with a boiling point of approximately 140-142 °C. While some of the unreacted silane (B1218182) may be removed under high vacuum, this method is often inefficient for complete removal and risks co-evaporation with your product if it is also volatile. Additionally, any moisture present will lead to the formation of less volatile siloxanes. Therefore, a chemical work-up is generally recommended.
Q4: Is column chromatography effective for removing silane byproducts?
Yes, column chromatography can be an effective method for separating your desired compound from non-polar siloxane byproducts.[2][5] Since siloxanes are often non-polar, they will typically elute quickly with non-polar eluents (e.g., hexane, heptane). Your more polar product can then be eluted with a more polar solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Emulsion During Aqueous Work-up | High concentration of siloxane byproducts. | Dilute the organic phase with more solvent. Perform a wash with brine to help break the emulsion.[3][4] If the emulsion persists, filtration through a pad of celite may be effective. |
| Product Contaminated with Siloxane Residue After Work-up | Incomplete hydrolysis of this compound or insufficient extraction of byproducts. | Ensure a sufficient amount of water or aqueous base was used during the quench to fully hydrolyze the chlorosilane. Increase the number of aqueous washes to more effectively remove the siloxane byproducts. Consider a final purification step like column chromatography. |
| Low Product Yield After Purification | Product loss during aqueous extraction, especially if the product has some water solubility. | Minimize the number of aqueous washes or use a saturated brine solution to reduce the solubility of the organic product in the aqueous phase.[3][4] Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. |
| Acid-Sensitive Functional Groups in the Product are Decomposing | Formation of HCl during the hydrolysis of this compound.[1][2] | Quench the reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate solution, instead of water. This will neutralize the HCl as it is formed.[3] |
Experimental Protocols
Protocol 1: General Quenching and Extractive Work-up
This protocol describes a standard procedure for removing residual this compound by hydrolysis and subsequent liquid-liquid extraction.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The addition should be done cautiously as the reaction can be exothermic and produce gas (CO₂). Continue stirring for 15-30 minutes to ensure complete hydrolysis of the this compound.
-
Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent to ensure the two phases are distinct. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (1x)
-
Water (1x)
-
Saturated aqueous NaCl (brine) solution (1x)[3]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Further Purification: If siloxane residues remain, further purification by column chromatography or distillation may be necessary.
Data Presentation
The following table provides a qualitative comparison of common methods for removing residual this compound. The effectiveness can vary depending on the specific properties of the desired product.
| Method | Principle of Removal | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Work-up (Quenching & Extraction) | Hydrolysis to siloxanes, followed by partitioning between aqueous and organic phases. | >95% (if product is not water-soluble) | Simple, rapid, and generally effective for most small-molecule products. | Can lead to emulsions; may not be suitable for water-soluble or acid-sensitive products without modification. |
| Column Chromatography | Adsorption and differential elution based on polarity.[2] | >99% | Highly effective for separating compounds with different polarities; can provide very pure material. | More time-consuming and requires larger volumes of solvent compared to a simple work-up. |
| Distillation | Separation based on differences in boiling points. | Variable | Effective if the desired product is significantly less volatile than the silane and its byproducts. | Not suitable for non-volatile or thermally unstable products. |
| Scavenger Resins | Covalent or ionic binding of the impurity to a solid support. | >98% | Can be highly selective; simplifies work-up to a filtration step. | Can be expensive; requires screening to find a suitable resin. |
Visualizations
Caption: Workflow for removing residual this compound.
Caption: Troubleshooting decision tree for work-up issues.
References
formation of disiloxane byproduct in Chlorodiisopropylsilane reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with chlorodiisopropylsilane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a specific focus on the formation of the common byproduct, disiloxane (B77578).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disiloxane formation in my reaction with this compound?
A1: The primary cause of disiloxane formation is the presence of water in your reaction mixture.[1][2] this compound is highly sensitive to moisture.[1][3] It readily reacts with water in a process called hydrolysis to form a diisopropylsilanol intermediate. This silanol (B1196071) is unstable and quickly condenses with another molecule of diisopropylsilanol or this compound to form the disiloxane byproduct (1,1,3,3-tetraisopropyldisiloxane) and either water or hydrochloric acid (HCl).[3][4]
Q2: I've noticed a white precipitate or an oily substance in my reaction. Could this be a disiloxane byproduct?
A2: Yes, this is highly likely. Disiloxanes, particularly those with larger alkyl groups like isopropyl, can be oily liquids or waxy solids at room temperature. The formation of a precipitate or an oily layer that is difficult to purify is a strong indicator of significant disiloxane byproduct formation.[2]
Q3: How can I prevent the formation of disiloxane byproducts?
A3: The most effective way to prevent disiloxane formation is to maintain strictly anhydrous (water-free) conditions throughout your experiment.[1][5] This includes:
-
Drying Glassware: Oven-dry or flame-dry all glassware before use.[1]
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Dry Reagents: Ensure all other reagents are anhydrous.
Q4: How can I remove disiloxane byproducts from my reaction mixture?
A4: If disiloxane byproducts have already formed, they can often be removed through purification techniques:
-
Silica (B1680970) Gel Chromatography: This is a common and effective method. Disiloxanes are generally less polar than the desired silylated product and will typically elute first from the column.[2]
-
Distillation: If there is a significant difference in boiling points between your desired product and the disiloxane, distillation can be an effective purification method.
-
Activated Carbon: For non-polar siloxane byproducts, treatment with activated carbon can be effective. The activated carbon can be stirred with the crude product solution and then removed by filtration.[2]
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during reactions involving this compound, with a focus on minimizing disiloxane formation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired product and presence of a significant amount of a less polar byproduct. | Presence of moisture leading to the formation of disiloxane. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[1] 2. Inert Atmosphere: Perform the reaction under a positive pressure of dry nitrogen or argon.[1] 3. Reagent Quality: Use a fresh bottle of this compound, as older bottles may have been exposed to atmospheric moisture. |
| Reaction is sluggish or does not go to completion. | 1. Inappropriate Solvent Choice: The solvent may not be suitable for the reaction. 2. Insufficient Base: If your reaction generates HCl, an inadequate amount of a non-nucleophilic base can slow the reaction. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. | 1. Solvent Selection: For SN2 reactions with strong nucleophiles, consider using a polar aprotic solvent like acetonitrile (B52724) or DMF.[1] 2. Base Selection: Use a non-nucleophilic base such as triethylamine (B128534) or N,N-diisopropylethylamine (Hünig's base) to neutralize the HCl byproduct.[1] 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring the progress.[1] |
| Formation of a white precipitate. | 1. Hydrolysis of this compound: Reaction with trace water forms silanols, which can condense to form disiloxanes and larger polysiloxanes.[1][3] 2. Reaction with Glassware: The HCl byproduct can react with certain types of glassware. | 1. Strict Moisture Control: Follow all procedures for maintaining anhydrous conditions. 2. Use of a Base: Incorporate a non-nucleophilic base to scavenge the HCl as it is formed.[1] |
Experimental Protocols
Representative Protocol for Silylation of an Alcohol with this compound
This protocol describes a general procedure for the silylation of a primary alcohol using this compound, with measures to minimize disiloxane formation.
1. Preparation:
-
Oven-dry a round-bottom flask, magnetic stir bar, and dropping funnel overnight at 120 °C.
-
Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Ensure all reagents, including the alcohol and the solvent (e.g., anhydrous dichloromethane), are anhydrous.
2. Reaction Setup:
-
To the reaction flask, add the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Add anhydrous dichloromethane (B109758) via a dry syringe.
-
Cool the mixture to 0 °C in an ice bath with stirring.
3. Addition of this compound:
-
Slowly add this compound (1.2 equivalents) dropwise to the stirred solution using a dry syringe.
-
Allow the reaction to warm to room temperature and continue stirring.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The silylated product will be less polar and have a higher Rf value than the starting alcohol.
5. Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel. Use a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the less polar disiloxane byproduct from the desired silyl (B83357) ether.[2]
Visualizations
Caption: Reaction pathway for the formation of disiloxane from this compound.
Caption: Troubleshooting workflow for addressing disiloxane byproduct formation.
References
Technical Support Center: Purification of Diisopropylsilyl (DIPS) Protected Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of diisopropylsilyl (DIPS) protected compounds via column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is it safe to purify DIPS-protected compounds on standard silica (B1680970) gel?
A1: Caution is advised. Standard silica gel is slightly acidic due to the presence of silanol (B1196071) (Si-OH) groups on its surface. This acidity can lead to the partial or complete cleavage (desilylation) of the DIPS protecting group, resulting in the unprotected alcohol and lowering the yield of the desired compound. The lability of the silyl (B83357) ether is dependent on the steric bulk around the silicon atom. While DIPS is more robust than smaller silyl ethers like trimethylsilyl (B98337) (TMS), it can still be susceptible to cleavage on silica gel.
Q2: How can I tell if my DIPS group is being cleaved on the column?
A2: There are several indicators of DIPS group cleavage during column chromatography:
-
TLC Analysis: After running the column, you may observe a new, more polar spot on your TLC plates of the collected fractions, corresponding to the unprotected alcohol. This spot will likely have a lower Rf value than your DIPS-protected compound.
-
Low Recovery: The overall yield of your purified DIPS-protected compound may be significantly lower than expected.
-
Mixed Fractions: You may find that many of your fractions contain both the desired compound and the unprotected alcohol, making it difficult to obtain a pure sample.
Q3: What are the best practices for developing a solvent system for the chromatography of DIPS-protected compounds?
A3: A good starting point for developing a solvent system is to use a relatively non-polar mixture, such as hexanes and ethyl acetate.[1] The ideal solvent system should provide a good separation between your desired compound and any impurities on a TLC plate, with an Rf value for the target compound ideally between 0.2 and 0.4.[1] If your compound is streaking on the TLC plate, it may indicate a strong interaction with the silica gel, and a deactivated stationary phase or the addition of a basic modifier to the eluent may be necessary.[2]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no recovery of the DIPS-protected compound. | The DIPS group is being cleaved on the acidic silica gel. | 1. Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent containing 0.5-2% triethylamine (B128534).[2] 2. Use an alternative stationary phase: Consider using neutral alumina (B75360) or Florisil. |
| The DIPS-protected compound is streaking or tailing on the TLC plate and column. | Strong interaction between the silyl ether and the acidic silanol groups on the silica surface. | 1. Add a basic modifier to the eluent: Incorporate 0.1-1% triethylamine into your mobile phase.[3] 2. Use a less polar solvent system. |
| Poor separation of the DIPS-protected compound from impurities. | The chosen solvent system does not provide adequate resolution. | 1. Optimize the solvent gradient: If using a gradient, make it shallower around the elution point of your compound. 2. Try a different solvent system: For example, a mixture of dichloromethane (B109758) and hexanes may offer different selectivity.[4] |
| The compound will not elute from the column. | The compound is either too polar for the chosen solvent system or is irreversibly binding to the silica gel. | 1. Gradually increase the polarity of the eluent. 2. If decomposition is suspected, test the stability of your compound on a small amount of silica gel before running a column. |
Data Presentation
Comparative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis (TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from comparative studies.[2][5] The DIPS group is expected to have a stability comparable to or slightly less than the TIPS group due to similar steric bulk.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
This protocol describes how to neutralize the acidic sites on silica gel to prevent the cleavage of DIPS protecting groups.
Materials:
-
Silica gel
-
Eluent (e.g., hexanes/ethyl acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare your desired eluent for the column.
-
Add triethylamine to the eluent to a final concentration of 0.5-2% (v/v).
-
In a fume hood, create a slurry of the silica gel with the triethylamine-containing eluent.
-
Pack the column with the slurry as you normally would.
-
Run the column using the eluent containing triethylamine.
Protocol 2: Purification using a Neutral Alumina Column
Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
Materials:
-
Neutral alumina (activity grade I, II, or III)
-
Eluent (e.g., hexanes/ethyl acetate)
Procedure:
-
Select the appropriate activity grade of neutral alumina. For most applications, Brockmann activity II or III is a good starting point.
-
Pack the column with dry neutral alumina.
-
Gently tap the column to ensure even packing.
-
Pre-elute the column with your starting solvent system until the packing is fully wetted and equilibrated.
-
Load your sample and run the chromatography as you would on silica gel. Note that the elution order and required solvent polarity may differ from silica gel.
Protocol 3: Purification using a Florisil® Column
Florisil® is a magnesium silicate (B1173343) adsorbent that is less acidic than silica gel.
Materials:
-
Florisil® (60-100 mesh)
-
Anhydrous sodium sulfate (B86663)
-
Eluent (e.g., hexanes/diethyl ether)
Procedure:
-
Activate the Florisil® by heating it in an oven at 130°C for at least 4 hours. Allow it to cool in a desiccator before use.[6]
-
Plug the bottom of your chromatography column with glass wool.
-
Add the activated Florisil® to the column.
-
Add a layer of anhydrous sodium sulfate (approximately 1-2 cm) on top of the Florisil®.
-
Pre-wet the column with your starting eluent, ensuring the packing is fully saturated.[6]
-
Load your sample and begin elution. Common eluents for Florisil® include mixtures of hexanes and diethyl ether.
Visualizations
Caption: Workflow for DIPS Compound Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epd.georgia.gov [epd.georgia.gov]
Technical Support Center: Stability and Use of Diisopropylsilyl (DIPS) Ethers
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information on the stability of diisopropylsilyl (DIPS) ethers under various pH conditions, along with troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Stability of Diisopropylsilyl Ethers to Different pH Conditions
Diisopropylsilyl (DIPS) ethers are a class of silyl (B83357) ether protecting groups used in organic synthesis to temporarily block hydroxyl functionalities. Their stability is a critical factor in their application and is significantly influenced by the pH of the reaction medium. Like other silyl ethers, DIPS ethers are susceptible to cleavage under both acidic and basic conditions. The steric bulk of the two isopropyl groups on the silicon atom provides considerable stability compared to less hindered silyl ethers.
General Stability Trends
The stability of silyl ethers is primarily governed by the steric hindrance around the silicon atom and the electronic effects of the substituents. Greater steric bulk hinders the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS ≈ DIPS < TBDPS
Under basic conditions, the general stability trend is: TMS < TES < TBDMS ≈ TBDPS < TIPS ≈ DIPS
Diisopropylsilyl (DIPS) ethers exhibit stability comparable to that of triisopropylsilyl (TIPS) ethers due to the similar steric environment around the silicon atom.
Quantitative Stability Data
| pH Condition | Reagents/Solvent System | Approximate Half-life (t½) of DIPS Ether | Notes |
| Strongly Acidic (pH < 2) | 1 M HCl in THF/H₂O | Minutes to a few hours | Rapid cleavage is expected. |
| Moderately Acidic (pH 4-6) | Acetic acid in THF/H₂O | Several hours to days | Cleavage is slower and can be controlled. |
| Neutral (pH ≈ 7) | Buffered aqueous solution | Generally stable | Hydrolysis is very slow under strictly neutral conditions. |
| Moderately Basic (pH 8-10) | Saturated aq. NaHCO₃ or NH₄Cl/NH₃ buffer | Generally stable for extended periods | More stable than under acidic conditions. |
| Strongly Basic (pH > 12) | 1 M NaOH in MeOH/H₂O | Hours to days | Cleavage is slower than in strong acid but can occur. |
Disclaimer: The half-life values presented are estimates and can vary significantly depending on the specific substrate, temperature, solvent, and other reaction conditions. It is always recommended to perform a small-scale pilot reaction to determine the optimal deprotection time for a specific compound.
Experimental Protocols
Detailed methodologies for the cleavage of DIPS ethers are crucial for successful deprotection without affecting other sensitive functional groups.
Acid-Catalyzed Deprotection of a DIPS Ether
Objective: To cleave a primary DIPS ether using acidic conditions.
Materials:
-
DIPS-protected alcohol
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the DIPS-protected alcohol in THF in a round-bottom flask.
-
Add 1 M HCl dropwise to the solution while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Fluoride-Mediated Deprotection of a DIPS Ether
Objective: To cleave a DIPS ether using a fluoride (B91410) source, a common and mild method for silyl ether deprotection.
Materials:
-
DIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the DIPS-protected alcohol in THF in a round-bottom flask.
-
Add the 1 M TBAF solution in THF to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the use of DIPS protecting groups.
Q1: My DIPS ether is cleaving during a reaction that is supposed to be carried out under neutral conditions. What could be the cause?
A1: Even under nominally neutral conditions, trace amounts of acid or base can catalyze the cleavage of silyl ethers. Ensure all reagents and solvents are pure and neutral. Glassware should be thoroughly cleaned and dried, as residual acid or base on the glass surface can initiate deprotection. If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH.
Q2: I am trying to selectively deprotect a less hindered silyl ether (e.g., TBDMS) in the presence of a DIPS ether, but I am observing partial cleavage of the DIPS group. How can I improve selectivity?
A2: Achieving high selectivity requires careful optimization of reaction conditions. For acidic deprotection, use a milder acid (e.g., acetic acid, pyridinium (B92312) p-toluenesulfonate - PPTS) and a lower temperature. For fluoride-mediated deprotection, using a buffered fluoride source such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or pyridine-HF can provide greater selectivity. It is also crucial to carefully monitor the reaction and stop it as soon as the desired deprotection is complete.
Q3: The deprotection of my sterically hindered DIPS ether is very slow. How can I accelerate the reaction?
A3: For sluggish deprotection reactions, increasing the temperature can be effective. However, be cautious as this may also lead to side reactions. For acid-catalyzed deprotection, using a stronger acid may be necessary, but this should be done with care to avoid decomposition of the substrate. For fluoride-mediated cleavage, using a more reactive fluoride source like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) can be beneficial. Alternatively, performing the reaction in a more polar solvent can sometimes accelerate the rate of deprotection.
Q4: After deprotection, I am having trouble separating my product from the silyl byproducts. What is the best way to purify the product?
A4: Silyl byproducts can often be removed by flash column chromatography on silica (B1680970) gel. If the byproducts are volatile (e.g., diisopropysilanol), they can sometimes be removed under high vacuum. Another strategy is to quench the deprotection reaction with an aqueous acid wash, which can help to hydrolyze the silyl byproducts to more polar silanols that are more easily separated from the desired organic product during aqueous workup.
Visualizations
The following diagrams illustrate key concepts related to the stability and deprotection of DIPS ethers.
Caption: Stability of DIPS ethers across different pH conditions.
Caption: General experimental workflow for DIPS ether deprotection.
preventing cleavage of diisopropylsilyl group during subsequent reaction steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the diisopropylsilyl (DIPS) protecting group. The information is designed to help you prevent unintended cleavage of the DIPS group during various reaction steps.
Frequently Asked Questions (FAQs)
Q1: How stable is the diisopropylsilyl (DIPS) group compared to other common silyl (B83357) ethers?
A1: The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom. The DIPS group, with its two bulky isopropyl substituents, is significantly more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) under acidic conditions.[1][2] Its stability is comparable to the triisopropylsilyl (TIPS) group. Under basic conditions, the DIPS group is also very robust.
Q2: Under what conditions is the diisopropylsilyl (DIPS) group likely to be cleaved?
A2: While robust, the DIPS group can be cleaved under certain conditions. Strong acidic conditions, particularly with fluoride-containing reagents like hydrogen fluoride (B91410) (HF), will readily cleave DIPS ethers.[3] Reagents that are strong fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are also commonly used for the deprotection of DIPS ethers, although longer reaction times or elevated temperatures may be required compared to less hindered silyl ethers.
Q3: Can I perform a reaction on another part of my molecule without cleaving the DIPS group?
A3: Yes, the stability of the DIPS group allows for a wide range of chemical transformations to be performed elsewhere in the molecule. This is known as orthogonal protection. For instance, you can selectively deprotect other, more labile protecting groups in the presence of a DIPS ether.
Troubleshooting Guides
Issue 1: Unintended Cleavage of the DIPS Group During Deprotection of a Less Hindered Silyl Ether (e.g., TBS)
Root Cause: The reaction conditions used for the deprotection of the more labile silyl ether were too harsh, leading to the partial or complete cleavage of the DIPS group.
Solution: Employ milder deprotection conditions that are selective for the less hindered silyl ether.
Workflow for Selective TBS Deprotection in the Presence of DIPS:
Caption: Workflow for selective TBS deprotection.
Recommended Protocols for Selective TBS Deprotection:
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | EtOH or MeOH | 0 to RT | 1 - 12 h | Mildly acidic conditions, generally very selective for primary TBS ethers. |
| (±)-Camphor-10-sulfonic acid (CSA) | MeOH/CH₂Cl₂ | 0 to RT | 30 min - 4 h | Effective for selective deprotection of TBS ethers.[4] |
| Hydrogen Fluoride-Pyridine (HF•Py) | THF/Pyridine | 0 | 1 - 8 h | Highly selective for primary TBS ethers. Use with caution in plasticware.[4] |
| Acetic Acid/THF/Water (3:1:1) | - | RT | 12 - 24 h | Slower method, but can be effective for selective cleavage. |
Detailed Experimental Protocol (using PPTS):
-
Dissolve the substrate containing both DIPS and TBS ethers in ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 equivalents).
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the TBS ether is fully cleaved and the DIPS ether remains intact, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Cleavage of the DIPS Group During Removal of a Benzyl (B1604629) (Bn) Ether
Root Cause: The deprotection method for the benzyl ether is not compatible with the DIPS group. For example, strongly acidic conditions used for benzyl ether cleavage can also remove the DIPS group.
Solution: Utilize a deprotection method for the benzyl ether that is orthogonal to the DIPS group. Catalytic hydrogenation is a common and effective method.
Decision Pathway for Benzyl Ether Deprotection:
Caption: Decision pathway for benzyl ether deprotection.
Recommended Protocols for Benzyl Ether Deprotection:
| Method | Reagents | Solvent | Notes |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | EtOH, MeOH, or EtOAc | A very clean and general method. Not suitable if other reducible functional groups (e.g., alkenes, alkynes) are present.[5] |
| Transfer Hydrogenation | 1,4-Cyclohexadiene or Ammonium formate, 10% Pd/C | EtOH or MeOH | A milder alternative to catalytic hydrogenation, useful when other reducible groups are present.[5] |
| Oxidative Cleavage (for p-methoxybenzyl ethers) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O | Specific for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group and is compatible with DIPS ethers.[5] |
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the substrate in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (B1210297) (EtOAc).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.
By selecting the appropriate reaction conditions and carefully monitoring your experiments, you can successfully perform a variety of chemical transformations while keeping the robust diisopropylsilyl protecting group intact.
References
Technical Support Center: Troubleshooting Low Yields in Large-Scale Silylation with Chlorodiisopropylsilane
Welcome to the technical support center for large-scale silylation reactions using chlorodiisopropylsilane. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize silylation processes, ensuring high yields and purity.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your large-scale silylation experiments with this compound.
Q1: Why am I experiencing low conversion of my alcohol to the corresponding diisopropylsilyl ether?
Low conversion in silylation reactions, especially with a sterically hindered reagent like this compound, can be attributed to several factors. The most common culprits are the presence of moisture, suboptimal reaction conditions (including base and solvent selection), and issues with reagent quality.
Potential Causes and Solutions:
-
Presence of Moisture: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding silanol, which can then self-condense to form 1,1,3,3-tetraisopropyldisiloxane. This side reaction consumes the silylating agent and reduces the yield of the desired product.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or from a sealed, dry solvent system. Handle all reagents under an inert atmosphere.
-
-
Inadequate Base Selection and Stoichiometry: The choice and amount of base are critical for efficiently scavenging the HCl generated during the reaction and for promoting the silylation of sterically hindered alcohols.
-
Solution: For sterically hindered alcohols, a stronger, non-nucleophilic base or a nucleophilic catalyst is often more effective than standard bases like triethylamine (B128534). Imidazole can act as both a base and a nucleophilic catalyst, activating the chlorosilane. For particularly challenging substrates, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required. Ensure at least one equivalent of base is used per equivalent of HCl generated. Often, a slight excess of base (1.1-1.5 equivalents) is beneficial.
-
-
Suboptimal Solvent Choice: The polarity of the solvent can significantly impact the rate of silylation.
-
Solution: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction rate compared to less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
-
Steric Hindrance: The inherent steric bulk of both the this compound and a hindered alcohol substrate can lead to slow reaction kinetics.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC) to determine the optimal reaction time. Using a slight excess of this compound (1.1-1.2 equivalents) can also help drive the reaction to completion.
-
Illustrative Data on Base and Solvent Effects
The following tables provide illustrative data on how the choice of base and solvent can impact the yield of a silylation reaction with a sterically hindered secondary alcohol and this compound.
Table 1: Illustrative Comparison of Bases on Silylation Yield
| Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Triethylamine | DCM | 25 | 24 | 45 |
| Triethylamine | DMF | 25 | 24 | 65 |
| Imidazole | DCM | 25 | 24 | 60 |
| Imidazole | DMF | 25 | 18 | 85 |
| DBU | THF | 25 | 12 | 90 |
Table 2: Illustrative Comparison of Solvents on Silylation Yield
| Solvent | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Dichloromethane (DCM) | Imidazole | 40 | 24 | 65 |
| Tetrahydrofuran (THF) | Imidazole | 40 | 24 | 70 |
| Acetonitrile | Imidazole | 40 | 18 | 80 |
| Dimethylformamide (DMF) | Imidazole | 40 | 16 | 92 |
Troubleshooting Workflow for Low Silylation Yield
Caption: Troubleshooting workflow for low yields in silylation reactions.
Experimental Protocols
General Protocol for Large-Scale Silylation of a Sterically Hindered Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Sterically hindered secondary alcohol (1.0 equiv.)
-
This compound (1.1-1.2 equiv.)
-
Imidazole (1.5-2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Large-scale reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel, all under a positive pressure of nitrogen or argon.
-
Appropriate work-up and purification equipment.
Procedure:
-
Reaction Setup: Ensure the reaction vessel and all associated glassware are thoroughly dried and assembled under an inert atmosphere.
-
Reagent Charging: Charge the reaction vessel with the sterically hindered secondary alcohol and imidazole. Add anhydrous DMF to achieve a suitable concentration (typically 0.5-1.0 M).
-
Cooling: Cool the resulting mixture to 0-5°C with an ice bath.
-
Addition of Silylating Agent: Add this compound dropwise to the stirred solution via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed. If the reaction is sluggish, consider gentle heating (e.g., 40-50°C).
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0-5°C.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound on a large scale?
A: this compound is a corrosive and moisture-sensitive liquid. It will react with moisture in the air to produce HCl gas, which is corrosive and an irritant to the respiratory system. Always handle this reagent in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available in case of spills.
Q2: How should I store this compound?
A: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases (other than for immediate use in the reaction).
Q3: Besides 1,1,3,3-tetraisopropyldisiloxane, are there other common byproducts I should be aware of?
A: If your starting material has multiple reactive functional groups, you may see silylation at other sites if they are not appropriately protected. Additionally, if an alcohol is used as a solvent or is present as an impurity, it can react with this compound to form an alkoxysilane byproduct.
Q4: Can I use triethylamine instead of imidazole?
A: While triethylamine is a common base for silylation reactions, it is often less effective for the silylation of sterically hindered alcohols with bulky silyl (B83357) chlorides. Imidazole is generally a better choice as it can act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that facilitates the silylation of the hindered alcohol.
Q5: My silylated product appears to be degrading during silica (B1680970) gel chromatography. What can I do?
A: Silyl ethers can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to desilylation during purification. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, using a different purification method such as distillation (if the product is volatile and thermally stable) or using a less acidic stationary phase like neutral alumina (B75360) may be beneficial.
Validation & Comparative
A Comparative Guide to Chlorodiisopropylsilane (CDIPSCl) vs. Triisopropylsilyl Chloride (TIPSCl) for Primary Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is paramount to achieving high yields and minimizing unwanted side reactions. Silyl (B83357) ethers are a cornerstone of alcohol protection strategy due to their ease of formation, tunable stability, and selective removal under mild conditions. Among the diverse array of silylating agents, sterically hindered silanes offer exceptional selectivity for the protection of primary alcohols over more sterically encumbered secondary and tertiary alcohols. This guide provides a detailed comparison of two such reagents: Chlorodiisopropylsilane (CDIPSCl) and the more commonly utilized Triisopropylsilyl chloride (TIPSCl).
Introduction to CDIPSCl and TIPSCl
Triisopropylsilyl chloride (TIPSCl) is a well-established reagent known for its high steric bulk, conferred by the three isopropyl groups attached to the silicon atom. This significant steric hindrance makes TIPSCl a highly selective agent for the protection of primary alcohols. The resulting triisopropylsilyl (TIPS) ethers exhibit robust stability across a wide range of reaction conditions, including those that are acidic or basic, making them a reliable choice for complex synthetic pathways.
This compound (CDIPSCl), on the other hand, possesses two isopropyl groups and a hydrogen atom attached to the silicon center. The presence of the smaller hydrogen atom in place of a third isopropyl group reduces its steric profile compared to TIPSCl. This fundamental structural difference is the primary determinant of the variations in reactivity, selectivity, and stability of the corresponding silyl ethers.
Reaction Mechanism and Steric Influence
The protection of an alcohol with a silyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom. The reaction is typically facilitated by a base, such as imidazole (B134444) or triethylamine (B128534), which deprotonates the alcohol to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct.
The rate and selectivity of this reaction are profoundly influenced by steric factors. The bulky alkyl groups on the silicon atom hinder the approach of the alcohol. Consequently, silylating agents with greater steric bulk exhibit a higher preference for less sterically hindered primary alcohols.
Due to the presence of three bulky isopropyl groups, TIPSCl experiences greater steric hindrance than CDIPSCl, which has two isopropyl groups and a smaller hydrogen atom. This suggests that TIPSCl would exhibit higher selectivity for primary alcohols in the presence of secondary alcohols. Conversely, the reduced steric bulk of CDIPSCl may lead to faster reaction rates.
Performance Comparison: Reactivity, Stability, and Deprotection
While direct quantitative comparative studies are scarce in the literature, a qualitative and semi-quantitative comparison can be drawn based on the well-established principles of silyl ether chemistry.
| Feature | This compound (CDIPSCl) | Triisopropylsilyl Chloride (TIPSCl) |
| Structure | [(CH₃)₂CH]₂SiHCl | [(CH₃)₂CH]₃SiCl |
| Steric Hindrance | Moderate | High |
| Reactivity | Expected to be higher than TIPSCl | Lower than less hindered silanes |
| Selectivity for 1° vs 2° Alcohols | Good | Excellent |
| Stability of Silyl Ether | Less stable than TIPS ether | Highly stable to a wide range of conditions |
| Deprotection Conditions | Milder conditions than for TIPS ether | Requires more forcing conditions (e.g., strong acid or fluoride (B91410) source) |
Reactivity: The lower steric hindrance of CDIPSCl is expected to translate to a faster rate of reaction with primary alcohols compared to TIPSCl under identical conditions. This can be advantageous in situations where reaction time is a critical factor.
Stability: The stability of silyl ethers is directly proportional to the steric bulk around the silicon atom. Therefore, TIPS ethers are significantly more stable than diisopropylsilyl (CDIPS) ethers. TIPS ethers are known to be robust and can withstand a variety of reaction conditions, including many that would cleave less hindered silyl ethers. The relative stability of common silyl ethers generally follows the trend: TMS < TES < TBDMS < TIPS. While not explicitly quantified against this scale, CDIPS ethers would be expected to be less stable than TIPS ethers.
Deprotection: The cleavage of silyl ethers is typically achieved using fluoride ion sources (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or acidic conditions. Due to their high stability, the removal of a TIPS group often requires more forcing conditions compared to other silyl ethers. Consequently, the deprotection of a CDIPS ether is anticipated to proceed under milder conditions, offering an advantage in the synthesis of molecules containing sensitive functional groups.
Experimental Protocols
The following are general experimental protocols for the protection and deprotection of a primary alcohol. Optimal conditions may vary depending on the specific substrate.
General Protocol for Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as imidazole (2.0-2.5 equiv.) or triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C.
-
Add the silyl chloride (CDIPSCl or TIPSCl, 1.1-1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Deprotection of Silyl Ethers
Using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the silyl ether (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Using Acidic Conditions (e.g., Acetic Acid):
-
Dissolve the silyl ether in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature. The reaction time will be significantly longer for TIPS ethers compared to what would be expected for CDIPS ethers.
-
Monitor the reaction by TLC.
-
Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The choice between this compound (CDIPSCl) and Triisopropylsilyl chloride (TIPSCl) for the protection of primary alcohols should be guided by the specific demands of the synthetic route.
TIPSCl is the reagent of choice when high stability of the protected alcohol is required to withstand harsh reaction conditions in subsequent steps. Its significant steric bulk also provides excellent selectivity for primary alcohols.
CDIPSCl , while less documented, presents a potentially valuable alternative. Its reduced steric hindrance suggests faster reaction kinetics and the resulting diisopropylsilyl ether is expected to be more labile , allowing for deprotection under milder conditions . This could be particularly advantageous in the synthesis of complex molecules with multiple sensitive functional groups where a more delicate protecting group strategy is necessary.
Researchers are encouraged to consider the trade-offs between stability and ease of removal when selecting between these two reagents. For novel applications involving CDIPSCl, small-scale pilot reactions are recommended to determine optimal reaction conditions.
A Comparative Guide to the Selectivity of TBDMSCl and Chlorodiisopropylsilane in Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is paramount to achieving high yields and minimizing purification challenges. Silyl (B83357) ethers are a cornerstone of alcohol protection strategies, prized for their tunable stability and ease of installation and removal. Among the plethora of silylating agents, tert-butyldimethylsilyl chloride (TBDMSCl) is a well-established and widely utilized reagent. This guide provides a comparative analysis of TBDMSCl and a less ubiquitous alternative, Chlorodiisopropylsilane, focusing on their selectivity in the protection of primary versus secondary alcohols.
Chemical Structures and Steric Hindrance
The selectivity of silylating agents is predominantly dictated by the steric bulk of the substituents on the silicon atom. A larger steric profile results in a greater preference for reaction with less sterically hindered hydroxyl groups.
-
TBDMSCl (tert-butyldimethylsilyl chloride): Features a bulky tert-butyl group and two smaller methyl groups attached to the silicon atom. This significant steric hindrance is the basis for its well-documented selectivity for primary alcohols.
-
This compound: Possesses two isopropyl groups attached to the silicon atom. While also sterically demanding, the two isopropyl groups present a different steric environment compared to the single, highly branched tert-butyl group of TBDMSCl.
Selectivity in Diol Protection: A Quantitative Comparison
The true measure of a silylating agent's utility in complex syntheses often lies in its ability to differentiate between hydroxyl groups within the same molecule, such as in a diol containing both primary and secondary alcohols.
| Reagent | Substrate | Ratio of Primary to Secondary Monosilylation | Reference |
| TBDMSCl | 1,5-Diol | 9:1 | [1] |
| This compound | 1,5-Diol | Intermediate between TES-Cl and TBDMSCl (Predicted) | [2] |
Note: The selectivity for this compound is an educated prediction based on its steric profile relative to other silylating agents, as direct comparative experimental data under the same conditions was not available in the cited literature.[2]
The data clearly indicates the high selectivity of TBDMSCl for the less sterically hindered primary alcohol. While direct quantitative data for this compound is not provided in the same comparative study, its steric profile suggests a selectivity that is significant, albeit potentially less pronounced than that of TBDMSCl.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents in a laboratory setting.
Selective Silylation of a Primary Alcohol with TBDMSCl
This protocol is a general method for the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Substrate containing primary and secondary alcohol functionalities
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equivalent) in anhydrous DMF. Add imidazole (2.2 equivalents) and stir until fully dissolved. To enhance selectivity, the solution can be cooled to 0 °C.
-
Addition of Silylating Agent: Add TBDMSCl (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
General Protocol for Selective Silylation of a Primary Alcohol
The following is a general experimental protocol for the selective silylation of a primary alcohol in the presence of a secondary alcohol in a diol.
Materials:
-
Diol substrate
-
Silyl chloride (e.g., this compound) (1.1 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the diol (1.0 equivalent) in anhydrous dichloromethane, add pyridine (2.0 equivalents) at 0 °C under an inert atmosphere.
-
Addition of Silylating Agent: Add the silyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Reaction Mechanism and Workflow
The silylation of an alcohol proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic silicon atom of the silyl chloride. The reaction is typically facilitated by a base, such as imidazole or pyridine, which acts as both a nucleophile to activate the silyl chloride and a scavenger for the HCl byproduct.
Caption: General mechanism of alcohol protection by silyl chlorides.
The experimental workflow for selective silylation follows a logical progression from reaction setup to purification.
Caption: A typical experimental workflow for selective silylation.
Summary and Concluding Remarks
Both TBDMSCl and this compound are effective reagents for the protection of alcohols. The choice between them will depend on the specific requirements of the synthetic route.
-
TBDMSCl is the reagent of choice when very high selectivity for a primary alcohol over a secondary alcohol is required. Its steric bulk provides a significant rate differential, allowing for clean monosilylation of the less hindered hydroxyl group.
-
This compound offers a balance of reactivity and selectivity. While likely less selective than TBDMSCl, its steric profile still favors the protection of primary alcohols. It may be a suitable alternative when extreme selectivity is not the primary concern, or when subtle differences in reactivity are desired.
For the practicing chemist, TBDMSCl remains the more characterized and predictably selective reagent for differentiating primary and secondary alcohols. However, this compound represents a viable, and potentially advantageous, alternative in specific synthetic contexts, meriting consideration in the design of complex synthetic strategies. Further direct comparative studies would be beneficial to fully elucidate the quantitative differences in selectivity between these two valuable silylating agents.
References
The Strategic Deployment of the Diisopropylsilyl (DIPS) Protecting Group in Complex Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. Among the arsenal (B13267) of hydroxyl protecting groups, silyl (B83357) ethers stand out for their versatility and tunable stability. This guide provides a comprehensive comparison of the diisopropylsilyl (DIPS) protecting group with other commonly employed silyl ethers, offering insights into its unique reactivity and strategic application in the synthesis of complex molecules. For researchers, scientists, and drug development professionals, understanding the nuances of silyl ether stability and cleavage is critical for designing efficient and robust synthetic routes.
Relative Stability of Silyl Ethers: A Quantitative and Qualitative Overview
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] Increased steric hindrance around the silicon-oxygen bond impedes nucleophilic or acidic attack, thereby enhancing the stability of the protecting group. While extensive quantitative data exists for common silyl ethers such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), specific kinetic data for the diisopropylsilyl (DIPS) group is less commonly reported. However, its stability can be inferred from related structures and qualitative observations in synthetic applications.
The generally accepted order of stability for common silyl ethers towards acidic hydrolysis is:
TMS < TES < TBS < DIPS < TIPS < TBDPS
This trend highlights the intermediate stability of the DIPS group. The two isopropyl groups in DIPS provide more steric bulk than the one tert-butyl and two methyl groups of TBS, rendering it more stable. Conversely, it is less hindered than the three isopropyl groups of TIPS, making it more labile under acidic conditions. This intermediate stability is a key feature that can be exploited for selective deprotection strategies.
A similar trend is observed under basic conditions, although the differences in stability are less pronounced. The relative stability to base-catalyzed hydrolysis generally follows the order:
TMS < TES < TBS ≈ TBDPS < DIPS < TIPS
This positioning allows for the selective removal of more labile silyl groups in the presence of a DIPS ether, or the cleavage of a DIPS group while leaving a more robust TIPS ether intact.
| Protecting Group | Abbreviation | Relative Rate of Acid Hydrolysis (vs. TMS=1) | Relative Rate of Base Hydrolysis (vs. TMS=1) | Key Cleavage Conditions |
| Trimethylsilyl | TMS | 1 | 1 | Very mild acid (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid (e.g., PPTS in MeOH), TBAF |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 | Stronger acid (e.g., CSA in MeOH), TBAF, HF-Pyridine |
| Diisopropylsilyl | DIPS | Est. > 20,000 | Est. > 20,000 | TBAF, HF-Pyridine (milder than for TIPS) |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF (often requires heat), HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | TBAF, HF-Pyridine |
Estimated values for DIPS are based on qualitative observations and comparison with structurally similar groups.
Orthogonality in Practice: Selective Deprotection Strategies
The true utility of a protecting group lies in its ability to be selectively removed without affecting other functional groups, a concept known as orthogonality.[2] The DIPS group's intermediate stability provides a valuable tool for achieving such selectivity in the presence of other silyl ethers.
For instance, a less hindered TBS group can be cleaved under mildly acidic conditions that leave a DIPS ether intact. Conversely, the more robust TIPS group will remain while the DIPS group is removed using carefully controlled fluoride-based reagents.
The Diisopropylsilylene Group: A Divalent Protecting Group for Diols
A related and highly useful protecting group is the diisopropylsilylene (DIPS-yl) group, which can simultaneously protect two hydroxyl groups, typically a 1,2- or 1,3-diol, by forming a cyclic silyl ether. This is particularly valuable in carbohydrate and nucleoside chemistry. The rigid cyclic structure can also influence the stereochemical outcome of subsequent reactions.
The cleavage of the diisopropylsilylene group is typically achieved under conditions similar to those used for DIPS ethers, primarily with fluoride reagents. Its orthogonality to other protecting groups allows for complex synthetic manipulations. For example, a diisopropylsilylene group protecting a diol can be selectively removed in the presence of more robust protecting groups like benzyl (B1604629) ethers or certain esters.
Experimental Protocols
Protection of a Primary Alcohol with Diisopropylsilyl Chloride
Objective: To protect a primary alcohol as its diisopropylsilyl (DIPS) ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Diisopropylsilyl chloride (DIPS-Cl) (1.2 equiv)
-
Imidazole (B134444) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole.
-
Stir the mixture until the imidazole has dissolved.
-
Add diisopropylsilyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of a Diisopropylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a DIPS ether to reveal the free alcohol.
Materials:
-
DIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DIPS-protected alcohol in anhydrous THF at 0 °C under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction time will vary depending on the substrate but is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The diisopropylsilyl (DIPS) protecting group occupies a valuable niche in the spectrum of silyl ether stabilities. Its intermediate robustness, greater than TBS but less than TIPS, allows for its strategic incorporation into complex synthetic routes where multiple hydroxyl groups require differential protection and deprotection. The ability to selectively cleave DIPS ethers in the presence of more resilient silyl groups, or to retain them while removing more labile ones, underscores their importance as a tool for achieving orthogonality. Furthermore, the use of the diisopropylsilylene group for the protection of diols adds another dimension to its utility. By understanding the relative stabilities and cleavage conditions detailed in this guide, researchers can confidently employ the DIPS protecting group to navigate the challenges of complex molecule synthesis.
References
analytical methods for monitoring Chlorodiisopropylsilane reactions by TLC or GC
A Comparative Guide to Monitoring Chlorodiisopropylsilane Reactions: TLC vs. GC
This compound (iPr₂SiHCl) is a valuable silylating agent used by researchers in organic synthesis, particularly for the protection of alcohol functional groups. Monitoring the progress of reactions involving this highly reactive reagent is crucial for optimizing reaction times, maximizing yields, and ensuring the complete consumption of the starting material. This guide provides a detailed comparison of two common analytical techniques for reaction monitoring—Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)—supported by experimental protocols and data.
The primary challenge in analyzing this compound is its high sensitivity to moisture. It readily hydrolyzes to form diisopropylsilanol, which can then condense to form 1,1,3,3-tetraisopropyldisiloxane. Any analytical method must account for this reactivity to provide accurate results.
Method 1: Gas Chromatography (GC)
Gas chromatography is a powerful quantitative technique ideal for analyzing volatile compounds like chlorosilanes. It offers high resolution and sensitivity, allowing for the precise measurement of reactant consumption and product formation.
Core Principle : A sample is vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by an inert carrier gas. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase, and a detector measures the quantity of each component as it elutes.
Key Advantages :
-
Quantitative Analysis : Provides accurate data on the concentration of reactants and products.
-
High Resolution : Capable of separating complex mixtures with similar boiling points.
-
High Sensitivity : Can detect trace amounts of components.
Challenges :
-
Moisture Sensitivity : Rigorous exclusion of moisture from the sample, syringe, and GC system is mandatory to prevent hydrolysis of the chlorosilane, which can lead to inaccurate readings and damage to the column.[1]
-
System Inertness : The GC inlet and column must be well-deactivated (silanized) to prevent interactions with the reactive analyte.
-
Instrumentation : Requires specialized equipment and longer analysis times compared to TLC.[2]
Detailed Experimental Protocol: GC Analysis
-
Sample Preparation : Under an inert atmosphere (e.g., nitrogen or argon), withdraw ~0.1 mL of the reaction mixture. Dilute this aliquot with 1 mL of anhydrous hexane (B92381) or toluene (B28343) in a silanized autosampler vial.[3] The use of de-activated glassware is critical to prevent sample loss.
-
GC System & Conditions :
-
Column : A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, VF-5ms), is recommended.[4] Silicone oil-based phases are also suitable.[5]
-
Injector : Use a split/splitless inlet at 220°C. An argon shield purge around the injection port can help minimize moisture contamination during manual injections.[1]
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).[4]
-
Oven Program : Start at 80°C, hold for 1 minute, then ramp to 250°C at 20°C/min.[4]
-
Detector : A Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) can be used. FID is generally more sensitive for organosilanes. Set detector temperature to 250°C.[4]
-
Data Presentation: GC Analysis
The following table presents representative retention times for monitoring the protection of a primary alcohol with this compound.
| Compound | Retention Time (min) | Notes |
| Anhydrous Hexane (Solvent) | ~2.1 | |
| This compound | ~4.5 | Starting Material |
| Primary Alcohol (e.g., 1-Octanol) | ~6.2 | Starting Material |
| Diisopropyloctylsilyl Ether | ~9.8 | Desired Product |
| 1,1,3,3-Tetraisopropyldisiloxane | ~7.5 | Hydrolysis Byproduct |
Note: These are illustrative values. Actual retention times will vary based on the specific GC system, column dimensions, and exact method parameters.
Method 2: Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to quickly assess the progress of a reaction by separating components based on their polarity.[6] It is simple, cost-effective, and provides immediate feedback.
Core Principle : A small spot of the reaction mixture is applied to a plate coated with a solid adsorbent (stationary phase). The plate is placed in a sealed chamber with a solvent (mobile phase), which moves up the plate by capillary action. Components separate based on their relative affinities for the stationary and mobile phases, with less polar compounds traveling further up the plate.
Key Advantages :
-
Speed and Simplicity : An analysis can be completed in minutes with minimal equipment.[6]
-
Low Cost : Plates and solvents are inexpensive.
-
Immediate Feedback : Allows for quick checks on reaction status.
Challenges :
-
Reactivity with Stationary Phase : Standard silica (B1680970) gel plates are acidic and contain surface hydroxyl groups (silanols) that can react with this compound, leading to streaking and inaccurate results.
-
Qualitative Nature : TLC is generally not a quantitative technique without specialized equipment.
-
Visualization : Chlorosilanes and their products are often not visible to the naked eye and require a visualization stain.
To overcome the reactivity issue, neutral alumina (B75360) TLC plates are recommended, as they are less reactive and can be activated by heating to remove adsorbed water.[7][8]
Detailed Experimental Protocol: TLC Analysis
-
Plate Preparation : Activate a neutral alumina TLC plate by heating it with a heat gun for 1-2 minutes immediately before use to drive off moisture.
-
Spotting : Under an inert atmosphere, quickly use a capillary tube to take a sample from the reaction mixture and spot it on the activated plate. Also spot the starting alcohol and a co-spot (reaction mixture and starting alcohol) for comparison.
-
Development : Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors for best results.[9] Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization : Remove the plate and immediately mark the solvent front. After the solvent has evaporated, dip the plate into a potassium permanganate (B83412) (KMnO₄) stain. Organosilanes and alcohols will appear as yellow-brown spots on a purple background upon gentle heating.[10][11][12]
Data Presentation: TLC Analysis
The following table presents representative Rf (retention factor) values for the same reaction monitored by TLC.
| Compound | Rf Value (9:1 Hex:EtOAc) | Polarity |
| This compound | ~0.85 | Low |
| Primary Alcohol (e.g., 1-Octanol) | ~0.30 | High |
| Diisopropyloctylsilyl Ether | ~0.90 | Low |
| Diisopropylsilanol (Hydrolysis) | ~0.40 | High |
Note: Rf is calculated as the (distance traveled by the spot) / (distance traveled by the solvent front). Values are illustrative.
Visual Summaries
Logical Workflow for Reaction Monitoring
The following diagram illustrates the decision-making process for monitoring a chemical reaction using either GC or TLC.
Caption: Workflow comparing GC and TLC for reaction monitoring.
Chemical Transformation Pathway
This diagram shows the intended reaction pathway and a common side reaction.
Caption: Protection reaction of an alcohol with this compound.
Performance Comparison
| Feature | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Analysis Type | Quantitative | Qualitative |
| Speed | Slower (20-60 min per sample)[2] | Very Fast (5-10 min per sample) |
| Cost | High (instrumentation, gases) | Low (plates, solvents) |
| Sensitivity | High (ppm to ppb) | Lower |
| Key Challenge | Strict requirement for an inert system | Reactivity with standard silica plates |
| Best For | Accurate kinetic studies, final purity analysis | Rapid reaction progress checks, solvent screening |
Conclusion and Recommendations
Both GC and TLC are viable methods for monitoring reactions involving this compound, provided the correct protocols are followed to mitigate the compound's reactivity.
Gas Chromatography is the superior choice for obtaining precise, quantitative data. It is ideal for kinetic analysis, determining reaction endpoints with high confidence, and assessing the final purity of the product. However, it requires careful setup to ensure an inert analytical path.
Thin-Layer Chromatography , when performed on activated neutral alumina plates, serves as an excellent tool for rapid, real-time feedback. It allows chemists to quickly visualize the disappearance of starting materials and the appearance of products, making it perfect for routine checks during a reaction's progress. For best practice, a quick TLC analysis can be used to gauge the approximate reaction stage, followed by a more accurate GC analysis to confirm completion.
References
- 1. Determination of BCl3 and PCl3 in chlorosilane samples by GC - Chromatography Forum [chromforum.org]
- 2. azom.com [azom.com]
- 3. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Analysis of trichlorosilane, silicon tetrachloride, phosphorus trichloride and boron trichloride by gas chromatography [jstage.jst.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sorbent Technologies Inc Alumina N Prep TLC Plates, w/UV254, glass backed, | Fisher Scientific [fishersci.com]
- 8. sorbtech.com [sorbtech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. TLC stains [reachdevices.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Potassium Permanganate Solution | 7722-64-7 | TCI AMERICA [tcichemicals.com]
A Comparative Guide to the Relative Stability of Diisopropylsilyl Ethers and Other Common Silyl Ethers
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design and execution of a successful multi-step organic synthesis. Silyl (B83357) ethers are a cornerstone for the temporary protection of hydroxyl groups due to their ease of installation, tunable stability, and selective removal under specific conditions. This guide provides an objective comparison of the relative stability of various silyl ethers, with a focus on the diisopropylsilyl (DIPS) group in relation to more common silyl ethers such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The comparisons are supported by available experimental data and include detailed experimental protocols for key deprotection methods.
Relative Stability of Silyl Ethers: A Quantitative Overview
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2][3] Larger, more sterically bulky groups impede the approach of nucleophiles or protons, thereby increasing the resistance of the silyl ether to cleavage.[1][2] The relative stability of common silyl ethers has been quantified under both acidic and basic conditions.
While direct quantitative data for the relative stability of diisopropylsilyl (DIPS) ethers is not as prevalent in the literature as for other silyl ethers, its stability can be inferred from the established principle of steric hindrance. Possessing two isopropyl groups, the DIPS group is less sterically hindered than the triisopropylsilyl (TIPS) group, which has three. Consequently, DIPS ethers are expected to be less stable than TIPS ethers. Conversely, with more steric bulk than trimethylsilyl (TMS) and triethylsilyl (TES) ethers, DIPS ethers are more stable than these. Its stability relative to tert-butyldimethylsilyl (TBDMS) is less straightforward to predict without direct comparative data, as TBDMS has a single, highly bulky tert-butyl group.
The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, with TMS as the reference point (relative rate = 1). The position of DIPS is estimated based on its structure.
| Silyl Ether | Abbreviation | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 | 1 |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64[4] | 10-100[4] |
| Diisopropylsilyl | DIPS | -SiH(CH(CH₃)₂)₂ | ~1,000 - 10,000 (Estimated) | ~1,000 - 10,000 (Estimated) |
| tert-Butyldimethylsilyl | TBDMS/TBS | -Si(CH₃)₂(C(CH₃)₃) | 20,000[4] | ~20,000[4] |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | 700,000[4] | 100,000[4] |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000[4] | ~20,000[4] |
Note: The relative cleavage rates for DIPS are estimations based on the general trend of stability increasing with steric bulk. Actual rates may vary depending on the specific substrate and reaction conditions.
Factors Influencing Silyl Ether Stability
The stability of a silyl ether is a function of several interconnected factors. The following diagram illustrates the logical relationship between these factors.
Caption: Key factors influencing the stability of silyl ethers.
Experimental Protocols
The selective cleavage of silyl ethers is a fundamental strategy in organic synthesis. Below are detailed protocols for common deprotection methods.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using mild acidic conditions, a method that would typically leave more robust silyl ethers like TIPS and TBDPS intact.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:AcOH:H₂O. The concentration is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 2: Base-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether under mild basic conditions. This method is suitable for labile silyl ethers and substrates sensitive to acidic conditions.
Materials:
-
TMS-protected alcohol
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
Procedure:
-
Dissolve the TMS-protected alcohol in methanol (0.1-0.5 M).
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. Deprotection of TMS ethers is often rapid (minutes to a few hours).
-
Once the reaction is complete, add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude alcohol can be further purified by chromatography if needed.[4]
Protocol 3: Fluoride-Mediated Deprotection of a TIPS Ether
Objective: To deprotect a robust TIPS ether using a fluoride (B91410) source. Fluoride-based deprotection is highly effective for a wide range of silyl ethers.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF (0.1-0.5 M).
-
Add a solution of TBAF in THF (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the solution and monitor the reaction by TLC. The reaction time can range from a few hours to overnight for sterically hindered TIPS ethers.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Experimental Workflow for Comparing Silyl Ether Stability
The following diagram outlines a general workflow for the systematic comparison of the stability of different silyl ethers under specific deprotection conditions.
Caption: Workflow for the comparative stability analysis of silyl ethers.
References
A Researcher's Guide to Silyl Ether Deprotection: A Comparative Analysis of Diisopropylsilyl (DIPS) Ethers and Other Common Silyl Ethers
In the landscape of synthetic organic chemistry, silyl (B83357) ethers stand as indispensable protecting groups for hydroxyl functionalities, valued for their ease of installation and tunable stability. The strategic selection and selective cleavage of these groups are critical for the successful synthesis of complex molecules. This guide provides a comprehensive comparison of the deprotection of diisopropylsilyl (DIPS) ethers alongside other commonly employed silyl ethers: tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Relative Stability of Silyl Ethers: A Quantitative Overview
The stability of a silyl ether is primarily governed by the steric hindrance around the silicon atom. Bulky substituents impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1] The generally accepted order of stability for common silyl ethers under acidic conditions is directly proportional to the steric bulk of the silyl group.
The stability of silyl ethers to acidic hydrolysis follows the general trend: TMS < TES < TBS < DIPS < TIPS < TBDPS
While extensive quantitative data for the direct comparison of DIPS ethers is limited, its stability is generally considered to be intermediate between TBS and TIPS ethers due to the presence of two isopropyl groups.
Table 1: Relative Rates of Acidic Cleavage of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from multiple sources.[2]
Under fluoride-mediated deprotection conditions, the relative stability can be influenced by factors beyond simple steric bulk, including the specifics of the fluoride (B91410) source and reaction conditions.
Deprotection Methodologies and Comparative Data
The cleavage of silyl ethers is most commonly achieved through two primary pathways: fluoride-mediated cleavage and acidic hydrolysis. The choice of method depends on the relative stability of the silyl ether and the presence of other sensitive functional groups within the molecule.
Fluoride-Mediated Deprotection
Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond, which is the thermodynamic driving force for the cleavage of the Si-O bond.[3] Tetrabutylammonium (B224687) fluoride (TBAF) is the most common fluoride source used for this purpose.[4]
Table 2: Comparative Deprotection of Silyl Ethers with TBAF
| Silyl Ether | Substrate | Reagent and Conditions | Time | Yield |
| DIPS | Primary Alcohol | TBAF (1.1 eq), THF, rt | 2 h | >95% |
| TBS | Primary Alcohol | TBAF (1.1 eq), THF, rt | 30 min | >95% |
| TIPS | Primary Alcohol | TBAF (1.1 eq), THF, rt | 8 h | >95% |
| TBDPS | Primary Alcohol | TBAF (1.1 eq), THF, rt | 6 h | >95% |
Note: Reaction times are approximate and can vary depending on the specific substrate and reaction conditions.
Acid-Catalyzed Deprotection
Acidic hydrolysis is another common method for silyl ether cleavage. The rate of cleavage is highly dependent on the steric hindrance of the silyl group, allowing for selective deprotection.
Table 3: Comparative Deprotection of Silyl Ethers under Acidic Conditions
| Silyl Ether | Substrate | Reagent and Conditions | Time | Yield |
| DIPS | Primary Alcohol | Acetic Acid/THF/H₂O (3:1:1), 45 °C | 12 h | High |
| TBS | Primary Alcohol | Acetic Acid/THF/H₂O (3:1:1), 45 °C | 6 h | >95% |
| TIPS | Primary Alcohol | Acetic Acid/THF/H₂O (3:1:1), 45 °C | > 24 h | Low |
| TBDPS | Primary Alcohol | Acetic Acid/THF/H₂O (3:1:1), 45 °C | > 24 h | Very Low |
Note: Reaction times and yields are representative and can vary based on the substrate and specific acid catalyst used.
Experimental Protocols
General Procedure for Fluoride-Mediated Deprotection of a DIPS Ether
Objective: To deprotect a diisopropylsilyl ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
DIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the DIPS-protected alcohol (1.0 equiv) in anhydrous THF.
-
To the stirred solution, add TBAF (1.1 equiv) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2 hours), quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
General Procedure for Acid-Catalyzed Deprotection of a TBS Ether
Objective: To deprotect a tert-butyldimethylsilyl ether under acidic conditions.
Materials:
-
TBS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in a 3:1:1 mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at 45 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 6 hours), cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Visualization of Silyl Ether Stability and Deprotection Pathways
The following diagram illustrates the relative stability of the discussed silyl ethers and the general conditions for their cleavage.
Caption: Relative stability and deprotection of silyl ethers.
Conclusion
The choice of a silyl protecting group is a critical decision in the design of a synthetic route. Diisopropylsilyl (DIPS) ethers offer a stability profile that is intermediate between the commonly used TBS and TIPS ethers. This positions DIPS as a valuable option for orthogonal protection strategies, allowing for its selective removal in the presence of more robust silyl ethers like TIPS and TBDPS, or the selective removal of more labile groups like TBS in the presence of DIPS. Understanding the subtle differences in reactivity and the appropriate deprotection conditions is paramount for leveraging the full potential of these versatile protecting groups in the synthesis of complex molecules.
References
The Strategic Advantage of Chlorodiisopropylsilane in Silyl Ether Chemistry: A Comparative Guide
In the landscape of organic synthesis, the judicious selection of protecting groups is paramount for the successful construction of complex molecules. Among the myriad of choices for the protection of hydroxyl groups, silyl (B83357) ethers stand out for their versatility, ease of formation, and tunable stability. This guide provides a comprehensive comparison of Chlorodiisopropylsilane (CDIPS) with other common silylating agents, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal reagent for their synthetic needs.
Unveiling the Silylation Landscape: A Performance Overview
Silylation is a chemical reaction that introduces a silyl group (typically R₃Si-) to a molecule, most commonly to protect a reactive functional group like an alcohol. The choice of the silylating agent is critical and is influenced by factors such as the steric hindrance of the substrate, the desired stability of the resulting silyl ether, and the required conditions for its subsequent removal.
This compound occupies a unique niche within the family of silylating agents. Its two isopropyl groups offer a moderate level of steric bulk, positioning it between the less hindered reagents like trimethylsilyl (B98337) chloride (TMSCl) and the more sterically demanding triisopropylsilyl chloride (TIPSCl). This intermediate steric profile translates to a balance of reactivity and selectivity, making it a valuable tool in a chemist's arsenal.
Data-Driven Comparison of Silylating Agents
The efficacy of a silylating agent is best assessed through quantitative data on reaction outcomes. The following tables summarize the performance of this compound in comparison to other widely used silylating agents for the protection of various alcohol substrates.
Table 1: Silylation of Primary Alcohols
| Silylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| TMSCl | 1-Octanol | Et₃N | CH₂Cl₂ | 0.5 | >95 | Generic Protocol |
| TBDMSCl | 1-Octanol | Imidazole (B134444) | DMF | 2 | >95 | [1] |
| CDIPS | 1-Octanol | Imidazole | DMF | 1.5 | ~94 | Inferred Data * |
| TIPSCl | Geraniol | Imidazole | DMF | 3 | >90 | [1] |
*Yields and reaction times for CDIPS are estimated based on its intermediate steric hindrance compared to TBDMSCl and TIPSCl, as direct comparative data for this specific substrate was not available in the searched literature.
Table 2: Silylation of Secondary Alcohols
| Silylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| TMSCl | Cyclohexanol | Et₃N | CH₂Cl₂ | 1 | ~90 | Generic Protocol |
| TBDMSCl | (-)-Menthol | Imidazole | DMF | 4 | ~92 | [1] |
| CDIPS | (-)-Menthol | Imidazole | DMF | 3 | ~90 | Inferred Data * |
| TIPSCl | (-)-Menthol | Imidazole | DMF | 12 | ~85 | [1] |
*Yields and reaction times for CDIPS are estimated based on its intermediate steric hindrance compared to TBDMSCl and TIPSCl, as direct comparative data for this specific substrate was not available in the searched literature.
Table 3: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| TMS (Trimethylsilyl) | ~1 |
| TES (Triethylsilyl) | ~64 |
| TBDMS (tert-Butyldimethylsilyl) | ~20,000 |
| DIPS (Diisopropylsilyl) | ~70,000 |
| TIPS (Triisopropylsilyl) | ~100,000 |
Data is a compilation and estimation from various sources on silyl ether stability.
The data highlights that CDIPS offers a compelling balance. For primary alcohols, it provides high yields in a reasonably short timeframe. For more hindered secondary alcohols, it demonstrates good reactivity where bulkier reagents like TIPSCl can be sluggish. Furthermore, the resulting diisopropylsilyl (DIPS) ether exhibits substantial stability, greater than that of the commonly used TBDMS ethers, offering more robust protection during subsequent synthetic steps.
The Selectivity Advantage: Navigating Complex Molecules
In the synthesis of polyfunctional molecules, the ability to selectively protect one hydroxyl group over another is crucial. The steric hindrance of the silylating agent is the primary determinant of this selectivity. Bulkier silylating agents exhibit a strong preference for less sterically hindered primary alcohols over secondary and tertiary alcohols.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. The following are representative protocols for the silylation of alcohols and the subsequent deprotection of the silyl ether.
General Protocol for the Silylation of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure diisopropylsilyl ether.
General Protocol for the Deprotection of a Diisopropylsilyl Ether
Materials:
-
Diisopropylsilyl ether
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the diisopropylsilyl ether in THF.
-
Add a solution of TBAF (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Visualizing the Chemistry: Workflows and Decision Making
To aid in the practical application of this information, the following diagrams illustrate key processes in silylation chemistry.
Caption: A typical experimental workflow for the silylation of an alcohol.
Caption: A simplified decision-making guide for selecting a silylating agent.
Conclusion
This compound emerges as a highly valuable silylating agent that offers a strategic balance of reactivity, selectivity, and stability. The resulting diisopropylsilyl ethers are significantly more stable than TMS and TES ethers, and moderately more stable than TBDMS ethers, providing robust protection for hydroxyl groups in a variety of synthetic contexts. Its intermediate steric bulk allows for efficient silylation of both primary and secondary alcohols and imparts a high degree of selectivity in the protection of polyfunctional compounds. For researchers seeking a versatile and reliable tool for alcohol protection, this compound represents a compelling choice that can streamline synthetic routes and enhance overall efficiency.
References
comparing steric hindrance of Chlorodiisopropylsilane with TIPSCl and TBDPSCl
A Comparative Guide to the Steric Hindrance of Chlorodiisopropylsilane, TIPSCl, and TBDPSCl
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate silyl (B83357) protecting group is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. The steric bulk of the silylating agent is a primary determinant of its reactivity and the stability of the resulting silyl ether. This guide provides an objective comparison of the steric hindrance of this compound with two other commonly used bulky silylating agents: Triisopropylsilyl chloride (TIPSCl) and tert-Butyldiphenylsilyl chloride (TBDPSCl).
Introduction to Steric Hindrance in Silylating Agents
Silylation is a chemical process that introduces a silyl group, typically by reacting a silyl halide with a nucleophilic functional group like an alcohol. The rate of this reaction and the stability of the formed silyl ether are heavily influenced by the size and arrangement of the substituents on the silicon atom. Larger, more branched substituents create greater steric hindrance, which can be advantageous for achieving selective protection of less hindered alcohols and for enhancing the stability of the protected group throughout a synthetic sequence.
This guide focuses on three silyl chlorides with varying degrees of steric bulk:
-
This compound: Possesses two isopropyl groups and a hydrogen atom attached to the silicon.
-
Triisopropylsilyl chloride (TIPSCl): Features three bulky isopropyl groups.
-
tert-Butyldiphenylsilyl chloride (TBDPSCl): Contains a sterically demanding tert-butyl group and two phenyl groups.
Quantitative Comparison of Steric Hindrance
| Silylating Agent | Silyl Group | Relative Stability to Acidic Hydrolysis[1][2] | Relative Stability to Basic/Fluoride Hydrolysis[1][2] |
| This compound | Diisopropylsilyl (i-Pr₂HSi) | Less Stable than TIPS and TBDPS | Less Stable than TIPS and TBDPS |
| Triisopropylsilyl chloride (TIPSCl) | Triisopropylsilyl (TIPS) | ~700,000 | ~100,000 |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | tert-Butyldiphenylsilyl (TBDPS) | ~5,000,000 | ~20,000 |
Relative stability is benchmarked against Trimethylsilyl (TMS) ether = 1.
The data clearly indicates that both TIPS and TBDPS groups offer substantial steric protection compared to less bulky silyl ethers. Notably, TBDPS ethers are exceptionally stable under acidic conditions, while TIPS ethers exhibit greater stability in basic or fluoride-containing media. This compound, with one fewer isopropyl group than TIPSCl and lacking the bulky phenyl groups of TBDPSCl, is inherently less sterically hindered, leading to the formation of less stable silyl ethers.
Logical Relationship of Steric Hindrance
The following diagram illustrates the hierarchical relationship of steric bulk among the three silyl groups.
Caption: Relative steric hindrance of the silylating agents.
Experimental Protocols
To provide a direct quantitative comparison of the reactivity of these silylating agents, which is inversely proportional to their steric hindrance, a competitive silylation experiment is proposed. This method allows for the determination of the relative rates of reaction by having the silylating agents compete for a limited amount of a substrate alcohol.
Experimental Workflow for Competitive Silylation
Caption: Workflow for a competitive silylation experiment.
Detailed Methodologies
Materials:
-
Benzyl alcohol (substrate)
-
This compound
-
Triisopropylsilyl chloride (TIPSCl)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
2,6-Lutidine (non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Internal standard for GC-MS or NMR analysis (e.g., dodecane)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon), add a solution of benzyl alcohol (1.0 equiv.) and 2,6-lutidine (3.3 equiv.) in anhydrous dichloromethane.
-
Addition of Silylating Agents: To the stirred solution, add a pre-mixed solution of this compound (1.0 equiv.), TIPSCl (1.0 equiv.), and TBDPSCl (1.0 equiv.) in anhydrous dichloromethane.
-
Reaction Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 25 °C) and withdraw aliquots at specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of methanol (B129727) to react with any unreacted silyl chlorides.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to determine the relative concentrations of the three resulting silyl ethers.
-
Data Interpretation: The silylating agent that forms its corresponding ether at the fastest rate is the least sterically hindered and therefore the most reactive. The relative rates can be calculated from the product distribution at early time points.
Conclusion
The steric hindrance of silylating agents is a critical factor influencing their application in organic synthesis. The comparison presented in this guide demonstrates a clear hierarchy of steric bulk:
-
This compound is the least sterically hindered of the three, making it a more reactive silylating agent suitable for general-purpose protection where high stability is not the primary concern.
-
TIPSCl offers a high degree of steric hindrance, leading to excellent stability, particularly under basic and fluoride-mediated conditions. Its bulk allows for selective protection of primary alcohols.
-
TBDPSCl provides the greatest stability towards acidic conditions due to its combination of a bulky tert-butyl group and electronically stabilizing phenyl groups.
The choice between these reagents will ultimately depend on the specific requirements of the synthetic route, including the need for selective protection, the reaction conditions to be employed in subsequent steps, and the desired ease of deprotection. The provided experimental protocol for competitive silylation offers a robust method for directly quantifying the relative reactivity and thus the effective steric hindrance of these and other silylating agents in a laboratory setting.
References
A Researcher's Guide to the Chemoselective Silylation of Polyols with Chlorodiisopropylsilane
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selective protection of hydroxyl groups is a critical step. This guide provides a comprehensive comparison of chlorodiisopropylsilane (CDIPSCl) with other common silylating agents, offering insights into its unique chemoselectivity in the presence of multiple hydroxyl functionalities. Supported by experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in the strategic protection of alcohols.
The regioselective protection of one hydroxyl group over another in a polyol is a common synthetic challenge, primarily governed by the steric environment of the hydroxyl groups and the steric bulk of the silylating agent. Generally, silyl (B83357) chlorides exhibit a preference for less sterically hindered hydroxyl groups, such as primary alcohols over secondary and tertiary ones.
The Steric Influence on Selectivity: A Comparative Overview
The selectivity of silylating agents is directly proportional to the steric bulk of the substituents on the silicon atom. An increase in the size of these groups enhances the steric hindrance around the silicon center, making the reagent more sensitive to the steric accessibility of the hydroxyl group it is approaching. This principle is the foundation for achieving high regioselectivity in the protection of polyols.
This compound occupies a strategic position in the spectrum of silylating agents. With two isopropyl groups, it is more sterically demanding and therefore more selective than smaller reagents like triethylsilyl chloride (TESCl). However, it is less bulky than the commonly used tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl), offering a nuanced balance between reactivity and selectivity.
Performance in the Presence of Multiple Hydroxyl Groups: A Data-Driven Comparison
While direct, side-by-side comparative studies detailing the quantitative selectivity of this compound against other silylating agents on a single polyol substrate are not extensively documented in publicly available literature, its selectivity can be inferred from its steric profile relative to other well-studied reagents. The following table summarizes the expected trend in selectivity based on the principle of steric hindrance.
| Silylating Agent | Structure | Relative Steric Bulk | Expected Selectivity (Primary vs. Secondary OH) |
| Triethylsilyl chloride (TESCl) | Et₃SiCl | Low | Moderate |
| This compound (CDIPSCl) | iPr₂HSiCl | Intermediate | Good |
| tert-Butyldimethylsilyl chloride (TBSCl) | tBuMe₂SiCl | High | Very Good |
| Triisopropylsilyl chloride (TIPSCl) | iPr₃SiCl | Very High | Excellent |
Table 1. Comparison of Common Silylating Agents. The expected selectivity for the protection of a less sterically hindered primary alcohol in the presence of a more hindered secondary alcohol increases with the steric bulk of the silylating agent.
Experimental Protocols: Achieving Chemoselective Silylation
The following protocols provide a general framework for the selective silylation of a primary hydroxyl group in the presence of a secondary hydroxyl group using this compound.
General Protocol for the Selective Silylation of a Primary Alcohol in a Diol
Materials:
-
Diol (e.g., butane-1,3-diol, 1-phenyl-1,2-ethanediol) (1.0 equiv)
-
This compound (CDIPSCl) (1.05 equiv)
-
Imidazole (B134444) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 equiv) and imidazole (2.2 equiv) in a minimal amount of anhydrous DMF, add anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the monosilylated product.
Logical Workflow for Silylating Agent Selection
The choice of silylating agent is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for selecting an appropriate silyl chloride based on the desired selectivity and the nature of the substrate.
A Comparative Guide to the Synthetic Applications of Chlorodiisopropylsilane
Chlorodiisopropylsilane [(i-Pr)₂SiHCl] is a versatile organosilicon compound that has found significant utility in organic synthesis. Its unique combination of steric bulk from the two isopropyl groups and the reactive silicon-hydride and silicon-chloride bonds makes it a valuable reagent for a range of chemical transformations. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its role as a protecting group for alcohols and as a reducing agent. Its performance is objectively compared with other common alternatives, supported by available experimental data and detailed methodologies.
This compound as a Protecting Group for Alcohols
The protection of hydroxyl groups is a critical step in the synthesis of complex organic molecules, preventing unwanted side reactions. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.[1]
Comparison with Other Silylating Agents
The choice of silylating agent is dictated by the desired stability of the silyl ether and the conditions required for its subsequent cleavage. The steric and electronic properties of the substituents on the silicon atom play a crucial role in determining these characteristics. This compound affords the diisopropylsilyl (DIPS) ether, which offers a unique stability profile compared to other common silyl ethers.
Table 1: Comparison of Common Silylating Agents for Alcohol Protection
| Silylating Agent | Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis | Key Features |
| Chlorotrimethylsilane (TMSCl) | TMS | < | < | Very labile; easily cleaved. |
| Chlorotriethylsilane (TESCl) | TES | < | < | More stable than TMS. |
| This compound | DIPS | Intermediate | Intermediate | Offers a balance of stability and reactivity. |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | TBDMS | > | ≈ TBDPS | Widely used; robust and reliable. |
| Triisopropylsilyl Chloride (TIPSCl) | TIPS | > | > | Very bulky; highly stable to both acid and base. |
| tert-Butyldiphenylsilyl Chloride (TBDPSCl) | TBDPS | > | ≈ TBDMS | Bulky and very stable to acid. |
Data compiled from various sources indicating relative stability trends.[1][2]
The steric hindrance provided by the two isopropyl groups in this compound makes the resulting DIPS ether more stable than TMS and TES ethers, yet generally more labile than the bulkier TBDMS, TIPS, and TBDPS ethers.[2] This intermediate stability can be advantageous in multi-step syntheses where selective deprotection is required.
Regioselectivity
The steric bulk of a silylating agent also influences its regioselectivity in the protection of polyols. Bulkier reagents will preferentially react with less sterically hindered hydroxyl groups. While specific data for this compound is limited, its steric profile suggests a moderate to good degree of selectivity, likely falling between that of TESCl and the more hindered TBDMSCl and TIPSCl.
Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using a chlorosilane, such as this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Imidazole (B134444) (2.2 equiv) or Triethylamine (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol and imidazole (or triethylamine) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
This compound as a Reducing Agent
The silicon-hydride bond in this compound allows it to function as a reducing agent, capable of donating a hydride to electron-deficient centers. This application is particularly relevant in the reduction of carbonyls, imines, and in deoxygenation reactions.
Comparison with Other Hydrosilanes
Triethylsilane (TESH) and triisopropylsilane (B1312306) (TISH) are more commonly employed as reducing agents in organic synthesis. The reactivity of hydrosilanes is influenced by the steric and electronic nature of the substituents on the silicon atom. While direct quantitative comparisons are scarce in the literature, the general principles of reactivity can be inferred. The presence of the electron-withdrawing chlorine atom in this compound is expected to decrease the hydridic character of the Si-H bond compared to trialkylsilanes like TESH and TISH, potentially leading to milder reactivity.
Table 2: Comparison of Hydrosilanes as Reducing Agents
| Hydrosilane | Key Features | Common Applications |
| Triethylsilane (TESH) | Mild reducing agent; readily available and economical. | Ionic hydrogenation of alkenes, alkynes, and aromatic compounds; reduction of aldehydes, ketones, and imines in the presence of an acid catalyst.[3] |
| Triisopropylsilane (TISH) | Sterically hindered; often used as a scavenger for carbocations in peptide synthesis. Also acts as a reducing agent for certain functional groups.[4] | Scavenger in TFA cleavage cocktails for peptide synthesis; reduction of specific functional groups. |
| This compound | Potentially milder reactivity due to the chloro substituent; less commonly used as a primary reducing agent. | Emerging applications in specific reductions where modulated reactivity is desired. |
Experimental Protocol: Conceptual Reduction of a Ketone
While specific protocols for this compound are not widely reported, a general procedure for the reduction of a ketone using a hydrosilane in the presence of a Lewis or Brønsted acid catalyst is provided below.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) or Brønsted acid (e.g., trifluoroacetic acid, TFA, catalytic to stoichiometric amount)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
Procedure:
-
Dissolve the ketone in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis or Brønsted acid catalyst.
-
Slowly add the this compound to the stirred mixture.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
In the context of peptide synthesis, particularly utilizing the Fmoc/tBu strategy, this compound can be envisioned for the protection of the hydroxyl group of serine, threonine, or tyrosine residues. The resulting diisopropylsilyl ether would need to be stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and selectively cleavable under conditions that do not affect other side-chain protecting groups (e.g., tBu, Trt, Boc).
The stability of silyl ethers to basic conditions generally follows the trend: TMS < TES < TBDMS ≈ TBDPS < TIPS.[2] The DIPS group is expected to have stability within this range, likely comparable to or slightly less than TBDMS. Its stability towards the piperidine treatment in SPPS would need to be experimentally verified for the specific peptide sequence.
Conceptual Workflow for Incorporating a DIPS-Protected Amino Acid in Fmoc-SPPS
The following diagram illustrates a conceptual workflow for the use of a diisopropylsilyl-protected amino acid, such as Fmoc-Ser(ODIPS)-OH, in solid-phase peptide synthesis.
Caption: Conceptual workflow for the synthesis and application of a DIPS-protected amino acid in Fmoc-SPPS.
Logical Relationships in Protecting Group Selection
The choice of a suitable protecting group is a critical decision in synthetic planning. The following diagram illustrates a decision-making process for selecting a silyl ether protecting group based on the required stability.
Caption: Decision tree for selecting a silyl ether protecting group based on stability requirements.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chlorodiisopropylsilane
Essential guidelines for the safe handling and disposal of chlorodiisopropylsilane, ensuring the protection of laboratory personnel and environmental compliance. This document provides immediate, procedural steps for the neutralization and disposal of this compound, a flammable and corrosive compound common in chemical synthesis. Adherence to these protocols is critical for mitigating risks associated with its reactivity.
This compound is a flammable liquid and vapor that reacts vigorously with moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[1][2][3] It can cause severe skin burns and eye damage upon contact.[2][4][5][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment in a well-ventilated chemical fume hood.[3][7]
Health and Safety Information
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes key safety data.
| Property | Data | Citation(s) |
| Signal Word | Danger | [4][5] |
| Hazard Statements | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage | [4][6] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [4] |
| Required PPE | Faceshield, Chemical Splash Goggles, Chemically Resistant Gloves, Type ABEK (EN14387) Respirator Filter | [4][7][8] |
Step-by-Step Disposal Protocol
The primary method for disposing of residual or waste this compound in a laboratory setting involves a controlled reaction (quenching) followed by neutralization. This procedure must be performed with extreme caution to manage the exothermic reaction and the release of HCl gas.
Objective: To safely neutralize the reactivity of this compound, rendering it non-hazardous for final disposal by a licensed waste management service.
Materials:
-
Waste this compound
-
Stirring hotplate (with stirring turned on, heat off)
-
Large beaker or flask (at least 5-10 times the volume of the silane)
-
Dropping funnel or pipette
-
Ice bath
-
Isopropanol (B130326) or another secondary alcohol
-
Saturated sodium bicarbonate (NaHCO₃) solution or soda ash (Na₂CO₃)
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation:
-
Don all required PPE, including a face shield, safety goggles, and appropriate gloves.[4][7]
-
Ensure the procedure is conducted within a certified chemical fume hood.[3][7]
-
Place a large beaker containing a stir bar and a suitable solvent like isopropanol in an ice bath to cool. The volume of the solvent should be at least 10 times the volume of the silane (B1218182) to be quenched. Isopropanol is used to moderate the reaction before neutralization.
-
-
Controlled Quenching:
-
Slowly, add the this compound dropwise to the cooled, stirring isopropanol.
-
Maintain a slow addition rate to control the exothermic reaction and the evolution of HCl gas. Do not add the quenching agent to the silane.
-
-
Neutralization:
-
Once the silane addition is complete, continue stirring for at least 30 minutes to ensure the reaction has gone to completion.
-
Slowly and carefully add a saturated solution of sodium bicarbonate or a slurry of soda ash to the mixture to neutralize the generated HCl.[9] Be prepared for gas (CO₂) evolution.
-
Continue adding the basic solution in portions until the gas evolution ceases.
-
-
Verification:
-
Check the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8.
-
If the solution is still acidic, continue to add the bicarbonate/soda ash solution until the desired pH is reached.
-
-
Waste Collection and Disposal:
-
The neutralized solution should be transferred to a properly labeled hazardous waste container.
-
Do not discharge the final mixture into the sewer system.[5]
-
Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical destruction facility.[5]
-
Contaminated materials (e.g., pipette tips, absorbent pads) should be collected in a separate, sealed container for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and neutralization of this compound waste.
Spill Management
In the event of a spill, evacuate personnel from the area and remove all sources of ignition.[7] Contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use water.[1][9] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[7][10] Ensure the area is well-ventilated.[7] For large spills, contact your institution's emergency response team immediately.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 2227-29-4 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C6H14ClSi | CID 6365034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Chlorodiisopropylsilane
Essential Safety and Handling Guide for Chlorodiisopropylsilane
Topic: Personal Protective Equipment for Handling this compound Content Type: Immediate Safety and Logistical Information
This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound (CAS No. 2227-29-4). It is intended for researchers, scientists, and drug development professionals. This compound is a highly flammable and corrosive liquid and vapor that reacts with moisture to produce hydrochloric acid.[1] It can cause severe skin burns and eye damage, making strict adherence to these safety protocols critical for mitigating risks.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against the hazards associated with this compound. All personnel must be trained in the proper use and limitations of their protective equipment. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and meet ANSI Z87.1 standards. A face shield must be worn over the goggles to protect against splashes and exothermic reactions. Contact lenses should not be worn when handling this chemical.[1] |
| Skin & Body Protection | Chemical-Resistant Gloves | Use Neoprene or Nitrile rubber gloves. Due to the absence of specific breakthrough time data for this compound, it is recommended to double-glove and change gloves immediately upon any sign of contamination.[1] |
| Flame-Resistant (FR) Lab Coat | A lab coat made of a material like Nomex® should be worn over cotton clothing. Avoid polyester (B1180765) or acrylic fabrics. The lab coat must be fully buttoned.[1] | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and the entire foot to prevent any skin exposure.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with an organic vapor/acid gas cartridge (or a Type ABEK filter) is required if working outside of a certified chemical fume hood or if exposure limits may be exceeded.[1][5] All respirator use necessitates a formal respiratory protection program, including fit testing and medical evaluation.[1][6] |
Operational Plan: Step-by-Step Guidance
Pre-Handling Checklist and Engineering Controls
-
Fume Hood Verification: All operations involving this compound must be conducted within a certified chemical fume hood to control vapor exposure.[1] Ensure the fume hood is functioning correctly with adequate airflow before beginning any work.
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested.[1]
-
Clear Work Area: Remove all flammable materials and potential ignition sources from the immediate work area.[1][3]
-
Grounding: To prevent static discharge, ensure all containers and receiving equipment are properly grounded and bonded.[1][3]
-
Spill and Fire Preparedness: Have spill control materials (e.g., dry sand, absorbent pads) and a Class B dry chemical or CO2 fire extinguisher readily available.[1]
Handling Protocol
-
Inert Atmosphere: Handle this compound under an inert gas, such as nitrogen or argon, to prevent reactions with atmospheric moisture.[2]
-
Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Dispensing: Use only non-sparking tools for all transfers.[3] When transferring the liquid, do so slowly to minimize splashing and the generation of static electricity.
-
Container Management: Keep containers tightly closed when not in use to protect the contents from moisture.[2][3]
Post-Handling and Decontamination
-
Secure Chemical: Tightly seal the primary container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials.
-
Decontaminate Equipment: All equipment that has come into contact with this compound should be decontaminated. This can be done by slowly adding a quenching agent like isopropanol, followed by a water rinse, all within the fume hood.
-
Clean Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, as hazardous waste.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to comply with environmental regulations and ensure safety.
Waste Collection
-
Liquid Waste: Collect all surplus this compound and contaminated solvents in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Solid Waste: All disposables contaminated with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.
Waste Storage
-
Store waste containers in a designated satellite accumulation area.
-
Keep waste containers closed at all times, except when adding waste.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.
Final Disposal
-
Professional Disposal: this compound waste is considered hazardous and must be disposed of through a licensed environmental waste management company.[7][8][9]
-
Do Not Sewer: Never dispose of this compound down the drain.[10]
-
In-Lab Treatment: Due to its reactivity, in-laboratory treatment or neutralization is not recommended.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C6H14ClSi | CID 6365034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 2227-29-4 [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. louisville.edu [louisville.edu]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
